molecular formula C13H17NO2 B2684024 Methyl 1-benzyl-3-methylazetidine-3-carboxylate CAS No. 2222512-08-3

Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Cat. No.: B2684024
CAS No.: 2222512-08-3
M. Wt: 219.284
InChI Key: VRHUMJLQQSVXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-3-methylazetidine-3-carboxylate (CAS: 2222512-08-3) is a nitrogen-containing heterocyclic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It features a four-membered azetidine ring, a high-interest scaffold in synthetic and medicinal chemistry due to its ring strain and its role as a conformationally constrained bioisostere for common functional groups . The compound is substituted with a benzyl group at the 1-position and both a methyl ester and a methyl group at the 3-position, making it a versatile, multifunctional intermediate for further derivatization . In research, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure is of particular interest for the development of novel analgesic agents, as derivatives of the azetidine scaffold have been shown to exhibit significant pain-relieving properties in scientific studies . The azetidine ring is also widely explored as a surrogate for natural amino acids in peptidomimetics and as a key structural element in drug discovery programs . The methyl ester functionality provides a handle for further chemical transformations, including hydrolysis to acids, reduction to alcohols, or nucleophilic substitution, allowing researchers to create a diverse library of compounds from a single precursor . Handling of this product requires careful attention to safety. It carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Researchers should consult the relevant safety data sheet and wear appropriate personal protective equipment. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 1-benzyl-3-methylazetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16-2)9-14(10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUMJLQQSVXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and development, the characterization of novel chemical entities is a foundational pillar upon which all subsequent research is built. This guide focuses on this compound, a molecule of interest within the broader class of azetidine derivatives. It is crucial to establish at the outset that, as of the time of this writing, detailed experimental data on the physicochemical properties of this specific compound (CAS No. 2222512-08-3) is not extensively available in the public domain.[1]

Therefore, this document serves a dual purpose. Firstly, it will collate and present the limited available information regarding this molecule and its close structural analogs. Secondly, and more importantly, it will function as a comprehensive methodological guide, detailing the established experimental protocols and theoretical frameworks that a researcher would employ to determine the key physicochemical properties of a novel compound such as this. This approach is designed to empower researchers with the practical knowledge required to characterize this molecule and others like it, thereby transforming an unknown entity into a well-defined component of a research program.

The narrative that follows is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the process a researcher would undertake in the laboratory. We will delve into the "why" behind each experimental choice, ensuring a deep understanding of the principles that govern the behavior of small molecules.

Molecular Identity and Structural Analogs

1.1 Chemical Identity

  • Systematic Name: this compound

  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol

  • CAS Number: 2222512-08-3[1]

1.2 Structural Context: The Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[2] They are considered valuable as constrained bioisosteres of more flexible acyclic amines and larger ring systems. The strained nature of the azetidine ring can impart unique conformational rigidity, which can be advantageous for achieving high-affinity binding to biological targets. The subject of this guide is a derivative of azetidine-3-carboxylic acid, a class of compounds that has been explored for various therapeutic applications.[2]

Due to the scarcity of data on this compound, we will draw comparisons with and refer to data for structurally related compounds where appropriate, such as Methyl 1-benzylazetidine-3-carboxylate (CAS No. 103491-29-8) and 1-Benzylazetidine-3-carboxylic acid (CAS No. 94985-27-0).[1][3] It is imperative to recognize that even small structural modifications, such as the addition of a methyl group at the 3-position, can significantly alter physicochemical properties.

Core Physicochemical Properties: A Methodological Deep Dive

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] Properties such as solubility, lipophilicity, and ionization state directly influence absorption, distribution, metabolism, and excretion (ADME). The following sections provide both the theoretical underpinnings and detailed experimental protocols for the determination of these essential parameters.

2.1 Lipophilicity: The Balance Between Hydrophilicity and Hydrophobicity

Lipophilicity, a measure of a compound's affinity for a non-polar environment relative to a polar one, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water. An optimal balance of lipophilicity is essential for a drug to be able to cross biological membranes without becoming sequestered in fatty tissues.

2.1.1 Theoretical Framework

The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.

P = [Compound]octanol / [Compound]water

For ionizable molecules, the distribution coefficient (Log D) is used, which is the ratio of the concentration of all species (ionized and un-ionized) of the compound in the two phases at a specific pH.

2.1.2 Experimental Determination of Log P/Log D: The Shake-Flask Method

The "shake-flask" method is the traditional and most reliable technique for measuring Log P.[5]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, DMSO).

    • Prepare n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for Log D determination) that have been pre-saturated with each other to ensure thermodynamic equilibrium.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) or distribution coefficient (D) using the measured concentrations.

    • Express the result as Log P or Log D.

2.1.3 High-Throughput Chromatographic Methods

For more rapid screening, reverse-phase HPLC can be used to estimate Log P.[6] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Diagram: Workflow for Shake-Flask Log P Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution add_stock Add Stock to Phases prep_stock->add_stock prep_phases Prepare Pre-saturated n-Octanol and Water prep_phases->add_stock shake Shake Vigorously add_stock->shake separate Allow Phases to Separate shake->separate collect_phases Collect Aqueous and Octanol Phases separate->collect_phases measure_conc Measure Concentration (e.g., HPLC, UV-Vis) collect_phases->measure_conc calc_logp Calculate Log P/Log D measure_conc->calc_logp

Sources

Methyl 1-benzyl-3-methylazetidine-3-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 1-benzyl-3-methylazetidine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry. As a 3,3-disubstituted azetidine, it possesses a unique three-dimensional structure characterized by a strained four-membered ring and a stereochemically defined quaternary center. These features impart valuable properties, including conformational rigidity, enhanced metabolic stability, and improved aqueous solubility when incorporated into larger molecules.[1][2] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and strategic applications for researchers, scientists, and drug development professionals. We will explore a robust synthetic protocol, delve into the spectroscopic data that confirms its structure, and discuss its role as a privileged scaffold in the design of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become a cornerstone of modern drug design.[1] Their utility stems from a unique combination of physicochemical properties. The inherent ring strain (approximately 25.5 kcal/mol) does not render them overly unstable for practical handling but is sufficient to influence their conformation and reactivity.[3][4]

Incorporating an azetidine ring into a drug candidate can offer several distinct advantages:

  • Improved Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and a reduction in lipophilicity compared to carbocyclic analogs like cyclobutane.[2]

  • Metabolic Stability: The compact, sp³-rich nature of the azetidine ring can block sites of metabolic attack, increasing the half-life of a drug.[1]

  • Structural Rigidity and Novel Exit Vectors: The constrained ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target. Substitution at the 3-position, particularly with a quaternary center as in the title compound, provides well-defined three-dimensional exit vectors for further chemical elaboration.[5]

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine motif, validating its importance in developing successful therapeutics.[1][6]

Physicochemical Properties and Structural Features

This compound is a derivative of azetidine-3-carboxylic acid, featuring key substitutions that define its utility as a chemical building block.

PropertyValue
IUPAC Name This compound
CAS Number 2222512-08-3[7]
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Canonical SMILES COC(=O)C1(C)CN(CC2=CC=CC=C2)C1

The key structural features are:

  • N-benzyl Group: This bulky, lipophilic group serves as a common protecting group for the azetidine nitrogen. It is stable under a variety of reaction conditions but can be removed via hydrogenolysis.

  • C3-Quaternary Center: The presence of both a methyl and a methyl carboxylate group at the C3 position creates a fully substituted carbon. This structural element is crucial for introducing conformational constraint and providing a scaffold for creating complex 3D structures.[2]

  • Methyl Ester: This functional group offers a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling reactions.[6]

Synthesis and Mechanistic Considerations

The synthesis of 3,3-disubstituted azetidines requires a strategy that can efficiently form the strained ring and install the quaternary center. A robust and logical approach involves the α-alkylation of a pre-formed 3-azetidinecarboxylate precursor. This method offers high convergence and control over the final substitution pattern.

Synthetic_Workflow Precursor Methyl 1-benzyl- azetidine-3-carboxylate (CAS: 103491-29-8) Reagent1 1. LDA, THF, -78 °C Enolate Lithium Enolate Intermediate Reagent2 2. Methyl Iodide (CH₃I) Product Methyl 1-benzyl-3-methyl- azetidine-3-carboxylate (CAS: 2222512-08-3) Reagent1->Enolate Deprotonation Reagent2->Product SN2 Alkylation

Caption: Synthetic workflow for the preparation of the title compound via α-alkylation.

Detailed Experimental Protocol

This protocol describes the methylation of Methyl 1-benzylazetidine-3-carboxylate.[7] The procedure is adapted from standard methodologies for the α-alkylation of esters.[8]

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the flask to -78 °C using an acetone/dry ice bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) via syringe.

  • In a separate flask, dissolve Methyl 1-benzylazetidine-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL).

  • Add the solution of the ester dropwise to the LDA solution at -78 °C over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation

  • While maintaining the temperature at -78 °C, add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality and Experimental Insights
  • Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its strength is required to quantitatively deprotonate the α-carbon of the ester, while its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.

  • Low Temperature: The reaction is conducted at -78 °C to ensure kinetic control. This maximizes the formation of the desired thermodynamic enolate and minimizes side reactions, such as self-condensation (Claisen condensation) or decomposition of the strained azetidine ring.

  • Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation of the enolate, maintaining its reactivity.

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[8][9][10]

Technique Expected Observations
¹H NMR * ~7.3 ppm (m, 5H): Phenyl protons of the benzyl group.
  • ~3.7 ppm (s, 3H): Methyl ester (–OCH₃) protons.

  • ~3.6 ppm (s, 2H): Benzylic (–CH₂Ph) protons.

  • ~3.3-3.5 ppm (m, 4H): Azetidine ring (–CH₂–) protons.

  • ~1.5 ppm (s, 3H): C3-methyl (–CH₃) protons. | | ¹³C NMR | * ~175 ppm: Ester carbonyl (C=O) carbon.

  • ~138 ppm: Quaternary phenyl carbon of the benzyl group.

  • ~128-129 ppm: Phenyl CH carbons.

  • ~62 ppm: Benzylic (–CH₂Ph) carbon.

  • ~58 ppm: Azetidine ring (–CH₂–) carbons.

  • ~52 ppm: Methyl ester (–OCH₃) carbon.

  • ~45 ppm: Quaternary C3 carbon of the azetidine ring.

  • ~22 ppm: C3-methyl (–CH₃) carbon. | | Mass Spec (ESI+) | * Expected [M+H]⁺ peak at m/z = 220.13 |

Applications in Drug Development

This compound is not typically a final drug product but rather a high-value intermediate or scaffold. Its structure is strategically designed for facile incorporation into more complex molecules.

Medicinal_Chemistry_Applications Scaffold This compound N-Benzyl Group C3-Ester Group C3-Methyl Group Mod1 Debenzylation (H₂, Pd/C) → Free secondary amine for coupling Scaffold:f1->Mod1 Modification Site Mod2 Hydrolysis (LiOH) → Carboxylic acid for amide bond formation Scaffold:f2->Mod2 Modification Site Target Bioactive Molecule (e.g., Enzyme Inhibitor) Scaffold:f3->Target Structural Influence Mod1->Target Incorporation Mod2->Target Incorporation Mod3 Provides defined 3D vector and steric bulk

Caption: Strategic modification points of the azetidine scaffold for drug development.

  • As a Constrained Amino Acid Analog: After hydrolysis of the methyl ester, the resulting 1-benzyl-3-methylazetidine-3-carboxylic acid can be used as a conformationally constrained, non-natural β-amino acid in peptide synthesis.[11] This can induce specific turns or secondary structures in peptides, enhancing their stability and biological activity.

  • Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating libraries of compounds for high-throughput screening. The N-benzyl group can be removed to reveal a secondary amine, which can then be acylated, alkylated, or used in reductive amination to introduce diverse substituents. Simultaneously, the ester can be converted into an amide, providing another point of diversification.[4][12]

  • Bioisosteric Replacement: The 3,3-disubstituted azetidine core can act as a bioisostere for other common groups in medicinal chemistry, such as gem-dimethyl or even larger ring systems like piperidine, while offering a different vector profile and improved physicochemical properties.[2]

Conclusion

This compound represents a confluence of desirable features for modern chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry principles, and its structure is readily confirmed by standard analytical methods. The true value of this compound lies in its role as a versatile and powerful building block. The combination of a strained ring system, a stereodefined quaternary center, and orthogonal functional handles provides medicinal chemists with a unique tool to create novel, sp³-rich molecules with enhanced drug-like properties. As the demand for therapeutics with improved specificity, stability, and safety continues to grow, scaffolds like this will remain at the forefront of innovation.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • De Kimpe, N., et al. (2011).
  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1083.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Bull, J. A., et al. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Organic Letters, 22(12), 4653–4658.
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-58.
  • BenchChem. (2025).
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Zhang, H., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(8), 5038–5047.
  • ChemWhat. (2025). methyl 1-benzyl-2-azetidinecarboxylate.
  • Kantminienė, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Kantminienė, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BLD Pharm. (n.d.).
  • ChemScene. (n.d.).
  • Veselinović, A., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 115-25.
  • Inam, R., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. Medicinal Chemistry Research, 23, 3170-3184.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • ChemicalBook. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidine-3-carboxylic acid.
  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50193-50224.

Sources

Introduction: The Strategic Profile of Gosogliptin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 869490-23-3 (Gosogliptin): Technical Specifications, Mechanism, and Experimental Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Gosogliptin (CAS 869490-23-3), also known by its development code PF-734200 , is a highly potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) .[1][2] Unlike earlier generations of DPP-4 inhibitors that often suffered from off-target activity against related proteases (such as DPP-8 and DPP-9), Gosogliptin was engineered with a specific difluoropyrrolidine scaffold to maximize selectivity and minimize toxicity associated with non-specific protease inhibition.

This guide provides a rigorous technical analysis of Gosogliptin, moving beyond basic properties to explore its structural biology, validated experimental protocols for in vitro assessment, and its application as a chemical probe in metabolic disease research.

Chemical and Physical Properties

The physicochemical profile of Gosogliptin is defined by its unique fluorinated pyrrolidine moiety, which is critical for its metabolic stability and binding affinity.

PropertyData
Common Name Gosogliptin
Synonyms PF-734200, PF-00734200
CAS Number 869490-23-3
IUPAC Name (3,3-difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone
Molecular Formula C₁₇H₂₄F₂N₆O
Molecular Weight 366.41 g/mol
Physical State Solid powder (White to off-white)
Solubility Soluble in DMSO (>50 mg/mL); Insoluble in water
pKa ~8.5 (Basic piperazine nitrogen)
Storage -20°C (Solid), -80°C (DMSO stock, up to 6 months)

Mechanism of Action: The Incretin Stabilization Pathway

Gosogliptin functions as a competitive, reversible inhibitor of the catalytic site of DPP-4 (CD26). By preventing the rapid degradation of incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) —it restores physiological glucose homeostasis.[3]

Structural Basis of Potency

Crystallographic data (PDB: 3F8S) reveals that the 3,3-difluoropyrrolidine group of Gosogliptin occupies the S1 specificity pocket of the DPP-4 enzyme. The fluorine atoms form favorable hydrophobic interactions while modulating the basicity of the adjacent amine, enhancing binding affinity (


) and selectivity (>200-fold over DPP-8/9).
Signaling Pathway Diagram

DPP4_Inhibition_Pathway Gosogliptin Gosogliptin (CAS 869490-23-3) DPP4 DPP-4 Enzyme (Active) Gosogliptin->DPP4 Competitively Inhibits (IC50 = 13 nM) DPP4_Inhibited DPP-4 Enzyme (Inhibited) Gosogliptin->DPP4_Inhibited Complex Formation GLP1_Active GLP-1 (Active) [7-36 amide] DPP4->GLP1_Active Degrades GLP1_Inactive GLP-1 (Inactive) [9-36 amide] DPP4->GLP1_Inactive Produces Pancreas Pancreatic Beta Cells GLP1_Active->Pancreas Activates GLP-1R Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Stimulates Glucose Reduced Blood Glucose Insulin->Glucose Regulates

Figure 1: Mechanism of Action. Gosogliptin prevents the catalytic cleavage of active GLP-1 by DPP-4, thereby extending the half-life of incretins and potentiating glucose-dependent insulin secretion.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Preparation of High-Stability Stock Solutions

Rationale: Gosogliptin is hydrophobic. Improper solubilization leads to micro-precipitation in aqueous assays, causing false negatives.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Weighing: Weigh approximately 5 mg of Gosogliptin powder into a sterile, amber glass vial (protect from light).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM (e.g., for 5 mg [MW 366.41], add 1.36 mL DMSO).

    • Vortex vigorously for 30 seconds.

    • Validation Check: Inspect visually. The solution must be perfectly clear. If particulates persist, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Fluorometric DPP-4 Inhibition Assay

Rationale: This assay quantifies potency (


) using the fluorogenic substrate Gly-Pro-AMC. Cleavage releases free AMC, which is fluorescent.

Materials:

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (freshly added).

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (10 µM final concentration;

    
     is typically ~25 µM).
    
  • Control: Sitagliptin (Positive control).[3]

Workflow:

  • Dilution Series: Prepare 10-point serial dilutions of Gosogliptin in Assay Buffer (range: 0.1 nM to 1000 nM).

    • Note: Keep DMSO concentration constant (<1%) across all wells to prevent solvent effects.

  • Pre-Incubation:

    • Add 10 µL of diluted Gosogliptin to black 96-well plates.

    • Add 40 µL of DPP-4 Enzyme solution.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate Solution (Gly-Pro-AMC).

  • Kinetic Measurement:

    • Measure fluorescence immediately (

      
      ).
      
    • Read every 60 seconds for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to "Vehicle Control" (100% activity) and "No Enzyme Blank" (0% activity).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Preclinical Data & Safety Profile

Gosogliptin distinguishes itself through a superior selectivity profile, which is critical for minimizing "off-target" toxicity observed with non-selective peptidomimetics.

Selectivity Profile (Enzyme Panel)
Target Enzyme

(µM)
Selectivity Ratio (vs. DPP-4)Significance
DPP-4 0.013 1x Primary Target
DPP-87.0>500xAvoids T-cell toxicity
DPP-95.98>450xAvoids immune suppression
DPP-23.3>250xQuiescent cell protease
FAP (Fibroblast Activation Protein)10.3>790xAvoids connective tissue effects
Pharmacokinetics (Rat/Dog)
  • Bioavailability: High oral bioavailability (>50% in dogs).

  • Excretion: Predominantly fecal (~66%) and biliary, with renal excretion accounting for ~30%.[4]

  • Metabolism: Minimal oxidative metabolism; excreted largely as unchanged parent drug, reducing the risk of drug-drug interactions (DDIs).

Applications in Drug Development

  • Chemical Probe: Use Gosogliptin to differentiate DPP-4 specific effects from general protease activity in cellular assays. Its high selectivity makes it a superior tool compound compared to non-selective inhibitors like vildagliptin.

  • Combination Therapies: Due to its clean metabolic profile, Gosogliptin is an ideal candidate for co-formulation studies with SGLT2 inhibitors or Metformin.

  • Renal Impairment Studies: Given its balanced excretion pathway (hepatic/renal), it serves as a model compound for developing diabetes treatments suitable for patients with chronic kidney disease (CKD).

References

  • Ammirati, M. J., et al. (2009).[1] "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[1][5] Link

  • PubChem Compound Summary. (2024). "Gosogliptin (CID 11516136)." National Center for Biotechnology Information. Link

  • Cayman Chemical. (2024). "Gosogliptin Product Information & Safety Data Sheet." Cayman Chemical. Link

  • MedKoo Biosciences. (2024). "Gosogliptin Free Base Properties and Protocols." MedKoo Biosciences. Link

  • RCSB Protein Data Bank. (2009). "Crystal structure of DPP4 in complex with PF-734200 (Entry 3F8S)." RCSB PDB. Link

Sources

The Pharmacological Versatility of Substituted Azetidine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

From GABAergic Modulation to Oncogenic STAT3 Inhibition

Executive Summary

The azetidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, defined by its unique combination of conformational rigidity, metabolic stability, and defined vector orientation. Unlike its five-membered analog (proline) or six-membered analog (pipecolic acid), the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol), which alters the pKa of the ring nitrogen and constrains the spatial arrangement of substituents. This guide analyzes the biological activity of substituted azetidine-3-carboxylates, focusing on their critical roles as GABA transporter inhibitors, irreversible STAT3 inhibitors, and antimicrobial agents.

Neuropharmacology: GABA Transporter (GAT) Modulation

The most well-characterized biological activity of substituted azetidine-3-carboxylates is their interaction with the gamma-aminobutyric acid (GABA)ergic system. As conformationally constrained analogs of the inhibitory neurotransmitter GABA (and its precursor


-alanine), these derivatives serve as potent competitive inhibitors of GABA transporters (GATs).
Mechanism of Action

GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) regulate synaptic GABA concentrations. Azetidine-3-carboxylic acid derivatives mimic the zwitterionic state of GABA but lock the amine and carboxylate groups into a specific distance and orientation, preventing the conformational flux typical of the flexible GABA molecule.

  • GAT-1 Selectivity: High affinity for GAT-1 is achieved by introducing large lipophilic groups at the N-position .

    • Key Moiety: N-substitution with a 4,4-diphenyl-3-butenyl or 4,4-bis(3-methyl-2-thienyl)-3-butenyl group creates a "lipophilic anchor" that interacts with the transporter's hydrophobic pocket, significantly boosting potency compared to the unsubstituted parent compound.

  • GAT-3 Selectivity: Modifications that align the molecule more closely with

    
    -alanine (an endogenous GAT-3 substrate) shift selectivity.
    
    • Key Compound:1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid has been identified as a potent GAT-3 inhibitor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
Experimental Validation: The "Negative Control" Strategy

In pharmacological assays, distinguishing specific transporter inhibition from non-specific membrane effects is critical.

  • Protocol Standard: 1-Butyrylazetidine-3-carboxylic acid is utilized as a negative control. The N-acylation removes the basicity of the nitrogen, abolishing the zwitterionic character required for GAT recognition. If a biological effect persists with this compound, the activity is likely off-target.

Oncology: Irreversible STAT3 Inhibition

Recent advancements have repositioned the azetidine scaffold from a simple neurotransmitter mimic to a warhead-delivery system in oncology, specifically targeting Signal Transducer and Activator of Transcription 3 (STAT3) .

The "H-Series" Mechanism

Constitutive activation of STAT3 is a driver in many human cancers (breast, lung, head & neck). Small-molecule inhibitors have historically struggled with selectivity.

  • Lead Compounds: Azetidine-based compounds H172 and H182 .[1]

  • Mode of Inhibition: Unlike reversible competitive inhibitors, these compounds function as Targeted Covalent Inhibitors (TCIs) . The azetidine scaffold positions an electrophilic group to react specifically with cysteine residues in the STAT3 DNA-binding domain.

  • Target Residues: Cys468 (primary) and Cys426 .

  • Outcome: The covalent modification physically blocks STAT3 from binding to DNA, effectively shutting down the transcription of oncogenic factors (e.g., Bcl-xL, c-Myc).

STAT3_Inhibition cluster_0 Inhibitor Structure cluster_1 STAT3 Protein (DNA Binding Domain) Azetidine Azetidine Scaffold (Rigid Linker) Warhead Electrophilic Warhead Azetidine->Warhead Cys468 Cys468 Residue (Nucleophile) Warhead->Cys468 Michael Addition (Covalent Bond) DNA_Site DNA Binding Interface Cys468->DNA_Site Steric Blockade Transcription Oncogenic Transcription (c-Myc, Bcl-xL) DNA_Site->Transcription Inhibited

Figure 1: Mechanism of irreversible STAT3 inhibition by azetidine-based covalent inhibitors.

Antimicrobial Activity: Fluoroquinolone Hybrids

The azetidine-3-carboxylic acid moiety acts as a dual-function pharmacophore in antibacterial drug design, often fused with fluoroquinolone scaffolds (e.g., ciprofloxacin analogs).

  • Structure-Activity Relationship (SAR):

    • C7-Substitution: Attaching 3-amino-azetidine derivatives to the C7 position of the fluoroquinolone core improves activity against Gram-positive bacteria (e.g., S. aureus, MRSA).

    • Mechanism: The basic nitrogen in the azetidine ring enhances penetration through the bacterial cell wall and improves binding affinity to DNA gyrase/Topoisomerase IV.

    • Key Derivative: 7-(3-amino-2-methyl-1-azetidinyl) quinolones show superior pharmacokinetic profiles compared to their pyrrolidine counterparts due to reduced lipophilicity and altered metabolic clearance.

Comparative Data: Biological Activity Profiles
Compound ClassPrimary TargetMechanismKey SAR FeatureBiological Outcome
N-Benzhydryl-Azetidine-3-COOH GAT-1 TransporterCompetitive InhibitionBulky lipophilic N-substituentIncreased synaptic GABA; Anticonvulsant potential.

-Alanine Azetidine Analogs
GAT-3 TransporterCompetitive Inhibition3-position substitution mimicking

-alanine
Modulation of glial GABA uptake.
H172 / H182 STAT3 ProteinIrreversible Covalent BindingElectrophile targeting Cys468Apoptosis in TNBC (Triple-Negative Breast Cancer) cells.
C7-Azetidinyl Fluoroquinolones DNA GyraseDNA Replication InhibitionBasic azetidine amine at C7Potent activity against MRSA and E. coli.
Experimental Protocols
Synthesis of 1-Benzhydrylazetidine-3-Carboxylic Acid

This protocol describes the synthesis of a versatile intermediate used to access both GAT inhibitors and antimicrobial agents. The method utilizes the "Incyte" route, favored for its scalability and avoidance of hazardous cyclization reagents.

Reagents:

  • Epichlorohydrin[2][3]

  • Benzhydrylamine[3][4][5]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Potassium cyanide (KCN) or equivalent nitrile source

  • Solvents: Methanol, Acetonitrile, DMSO.

Workflow:

  • Ring Formation (1-Benzhydrylazetidin-3-ol):

    • Dissolve benzhydrylamine (1.0 eq) in methanol.

    • Add epichlorohydrin (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 72 hours. The reaction proceeds via the opening of the epoxide by the amine, followed by a 4-exo-tet cyclization to form the azetidine ring.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of benzhydrylamine.

    • Yield: Isolate 1-benzhydrylazetidin-3-ol as a white solid (typ. >80% yield).

  • Activation (Mesylation):

    • Dissolve the alcohol in acetonitrile containing

      
       (1.5 eq).
      
    • Add MsCl (1.2 eq) at 0°C. Stir for 2 hours.

    • Filter the salt and concentrate to obtain the mesylate intermediate.[5]

  • Carboxylation (via Nitrile):

    • Dissolve the mesylate in DMSO.

    • Add KCN (1.5 eq) and heat to 80°C for 4 hours. Safety Note: Use standard cyanide safety protocols.

    • Perform aqueous workup to isolate 1-benzhydrylazetidine-3-carbonitrile .

    • Hydrolyze the nitrile using concentrated HCl (reflux, 6h) to afford 1-benzhydrylazetidine-3-carboxylic acid .

Synthesis_Workflow Start Benzhydrylamine + Epichlorohydrin Step1 Cyclization (MeOH, 72h, RT) Start->Step1 Inter1 1-Benzhydrylazetidin-3-ol Step1->Inter1 Step2 Mesylation (MsCl, Et3N, MeCN) Inter1->Step2 Inter2 O-Mesylate Intermediate Step2->Inter2 Step3 Cyanation (KCN, DMSO, 80°C) Inter2->Step3 Inter3 Azetidine-3-Carbonitrile Step3->Inter3 Step4 Acid Hydrolysis (HCl, Reflux) Inter3->Step4 Final 1-Benzhydrylazetidine-3-COOH Step4->Final

Figure 2: Step-wise synthesis of the core azetidine-3-carboxylic acid scaffold.

References
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect) URL:[Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Source: Cancer Letters (via PubMed) URL:[Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Source: Medicinal Chemistry Research (via ResearchGate) URL:[Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Source: Journal of Chemical Research URL:[Link]

  • Azetidine-3-carboxylic acid (Chemical Structure & Properties). Source: PubChem URL:[6][Link]

Sources

theoretical studies on 1-benzyl-3-methylazetidine-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Benzyl-3-methylazetidine-3-carboxylate Esters

Part 1: Introduction to Azetidines and Their Significance

Azetidines, four-membered nitrogen-containing saturated heterocycles, are a class of compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their rigid, three-dimensional structure makes them valuable scaffolds for the design of novel therapeutic agents. The incorporation of an azetidine ring into a molecule can improve its physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a defined vector for substituent placement to optimize interactions with biological targets.

This guide focuses on the theoretical and computational exploration of a specific derivative, 1-benzyl-3-methylazetidine-3-carboxylate esters. This scaffold possesses several key features: the N-benzyl group, which can influence lipophilicity and engage in aromatic interactions; the C3-methyl group, which introduces a chiral center and steric bulk; and the C3-ester functionality, a common pharmacophore that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid.[3] Theoretical studies of this molecule are crucial for understanding its conformational preferences, electronic properties, and potential as a building block in drug discovery.

Part 2: Theoretical and Computational Methodologies

The in-silico investigation of 1-benzyl-3-methylazetidine-3-carboxylate esters relies on a variety of computational chemistry techniques. These methods provide insights into the molecule's behavior at an atomic level, guiding synthetic efforts and predicting biological activity.

Quantum Chemical Methods: Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of the molecule.[2][4] DFT, with functionals like B3LYP, is often employed for its balance of accuracy and computational cost in geometry optimization and the calculation of electronic properties. These calculations help in determining the most stable three-dimensional structure of the molecule.

Key Concepts in Quantum Chemistry:

  • Conformational Analysis: This involves identifying the different spatial arrangements of atoms (conformers) and their relative energies to determine the most stable structures.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking and Molecular Dynamics (MD) Simulations: To explore the potential of 1-benzyl-3-methylazetidine-3-carboxylate esters as drug candidates, molecular docking and MD simulations are employed.[2]

  • Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into the stability of a ligand-protein complex and the dynamics of their interactions.[2]

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.[5][6] These predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds.

Part 3: Synthesis and Structural Elucidation

While this guide focuses on theoretical aspects, understanding the synthesis of 1-benzyl-3-methylazetidine-3-carboxylate esters provides context for computational studies. General synthetic strategies for substituted azetidines often involve the cyclization of appropriate precursors.[7][8]

A General Synthetic Approach: A plausible synthetic route could involve the multi-step synthesis starting from a suitable amino alcohol, followed by cyclization to form the azetidine ring, and subsequent functional group manipulations to introduce the benzyl, methyl, and ester groups.

Protocol for a Generic Azetidine Synthesis:

  • Preparation of the Precursor: Reaction of an appropriate epoxide with benzylamine to yield an N-benzyl amino alcohol.[8]

  • Cyclization: Cyclization of the amino alcohol, often via activation of the hydroxyl group (e.g., as a mesylate or tosylate), to form the 1-benzylazetidine ring.[8]

  • Functionalization: Introduction of the methyl and carboxylate groups at the C3 position. This can be achieved through various organic reactions, such as alkylation and carboxylation of an enolate intermediate.

  • Esterification: Conversion of the C3-carboxylic acid to the desired ester.[9]

Spectroscopic Characterization and Theoretical Correlation: The structure of the synthesized ester would be confirmed using techniques like NMR and IR spectroscopy.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the azetidine ring and the substituents can be compared with theoretically predicted values to validate the structure.[10][11]

  • FTIR: The vibrational frequencies of key functional groups, such as the carbonyl group of the ester, can be correlated with the computed IR spectrum.[5][6]

Part 4: Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape. For 1-benzyl-3-methylazetidine-3-carboxylate esters, conformational analysis focuses on the puckering of the azetidine ring and the orientation of the bulky substituents.

The azetidine ring is not planar and exists in a puckered conformation. The substituents on the ring can adopt either axial or equatorial positions. Furthermore, rotation around the C-N bond of the benzyl group and the C-C bond of the ester group leads to multiple possible conformers.

Computational Workflow for Conformational Analysis:

  • Initial Structure Generation: Generation of a starting 3D structure of the molecule.

  • Conformational Search: A systematic or stochastic search for low-energy conformers.

  • Geometry Optimization: Optimization of the geometry of each conformer using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

  • Energy Calculation: Calculation of the relative energies of the optimized conformers to identify the most stable ones.

Table 1: Relative Energies of Hypothetical Conformers of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Conformer Ring Puckering Substituent Orientation (Methyl/Ester) Relative Energy (kcal/mol)
1 Puckered Equatorial/Axial 0.00
2 Puckered Axial/Equatorial 1.25

| 3 | Planar | - | 5.60 |

Note: These are hypothetical values for illustrative purposes.

G cluster_0 Conformational Isomers Conformer 1 Conformer 1 Transition State Transition State Conformer 1->Transition State ΔE₁ Conformer 2 Conformer 2 Conformer 2->Transition State ΔE₂

Caption: Energy landscape of conformational isomerism.

Part 5: Electronic Properties and Reactivity

The electronic properties of 1-benzyl-3-methylazetidine-3-carboxylate esters, determined through quantum chemical calculations, provide insights into their reactivity and potential interactions with biological macromolecules.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region where an electron is most likely to be accepted. A large HOMO-LUMO gap suggests high kinetic stability. For the title compound, the HOMO is expected to be localized on the electron-rich benzyl group and the nitrogen atom, while the LUMO is likely to be centered on the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule.

  • Negative Potential Regions (Red): Indicate electron-rich areas, such as the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack.

  • Positive Potential Regions (Blue): Indicate electron-deficient areas, such as the protons on the azetidine ring, which are prone to nucleophilic attack.

G LUMO LUMO Energy Gap ΔE HOMO HOMO

Caption: Schematic of HOMO-LUMO energy levels.

Part 6: Potential Applications in Drug Discovery

The 1-benzyl-3-methylazetidine-3-carboxylate ester scaffold is a promising starting point for the design of novel therapeutic agents. Azetidine derivatives have shown a wide range of biological activities, and computational methods can help identify potential protein targets.[1][2][12][13]

Virtual Screening and Molecular Docking Workflow:

  • Target Selection: Identification of a relevant protein target based on the known pharmacology of similar compounds.

  • Ligand Preparation: Generation of the 3D structure of the 1-benzyl-3-methylazetidine-3-carboxylate ester and its analogues.

  • Molecular Docking: Docking of the ligands into the active site of the protein to predict binding modes and affinities.

  • Pose Analysis: Analysis of the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-protein complex over time. This provides a more dynamic and realistic picture of the binding event.

G Ligand Library Ligand Library Virtual Screening Virtual Screening Ligand Library->Virtual Screening Hit Compounds Hit Compounds Virtual Screening->Hit Compounds Protein Target Protein Target Protein Target->Virtual Screening Molecular Dynamics Molecular Dynamics Hit Compounds->Molecular Dynamics Lead Candidates Lead Candidates Molecular Dynamics->Lead Candidates

Caption: Workflow for virtual screening and lead identification.

Part 7: Conclusion and Future Perspectives

Theoretical studies provide a powerful framework for understanding the structure, properties, and potential applications of 1-benzyl-3-methylazetidine-3-carboxylate esters. Through a combination of quantum chemistry, molecular docking, and molecular dynamics simulations, it is possible to gain deep insights that can guide the design and synthesis of novel drug candidates based on this promising scaffold.

Future research in this area could focus on:

  • Expanding the theoretical analysis to a wider range of ester derivatives to establish structure-activity relationships.

  • Investigating the metabolism of these compounds using computational models.

  • Combining theoretical predictions with experimental validation to accelerate the drug discovery process.

References

  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (n.d.).
  • The structures of the azetidine derivatives optimized at the B3MP2... - ResearchGate. (n.d.).
  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21).
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G. (2023, January 17).
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26).
  • 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex. (n.d.).
  • Benzyl 3-methylazetidine-1-carboxylate - ChemScene. (n.d.).
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
  • US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents. (n.d.).
  • 2.2.2.3 Substituted Benzyl Esters. (n.d.).
  • 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester | 1638764-54-1 - Sigma-Aldrich. (n.d.).
  • 103491-29-8|Methyl 1-benzylazetidine-3-carboxylate|BLD Pharm. (n.d.).
  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed. (2014, January 15).
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. (2024, February 4).
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023, April 26).
  • Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives - MDPI. (2024, April 25).
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - IDEAS/RePEc. (n.d.).
  • Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester | Eclética Química. (2024, December 26).
  • 3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester - PubChemLite. (n.d.).
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (n.d.).
  • Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

Sources

Technical Guide: Spectroscopic Profiling of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of Methyl 1-benzyl-3-methylazetidine-3-carboxylate , a critical intermediate in the synthesis of quaternary azetidine scaffolds for medicinal chemistry.

Executive Summary

This compound (CAS: 2222512-08-3) represents a strategic scaffold in drug discovery, particularly for introducing conformational restriction via the azetidine ring. Unlike simple azetidines, the 3,3-disubstitution pattern (methyl and methoxycarbonyl) creates a quaternary center that imparts metabolic stability and specific vector orientation to pharmacophores.

This guide provides a comprehensive spectroscopic analysis (


H NMR, 

C NMR, MS, IR), synthesis context, and experimental protocols for the identification and quality control of this compound.[1]

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., uncyclized amino esters or benzylamine residues).

The "Double Displacement" Synthesis Strategy

The most robust route to this scaffold involves the cyclization of methyl 2,2-bis(bromomethyl)propionate (or the chloro-analog) with benzylamine . This


 cascade creates the azetidine core.

Synthesis Start Methyl 2,2-bis(bromomethyl)propionate (Electrophile) Inter Intermediate: N-Benzyl-3-bromo-2-(bromomethyl)-2-methylpropanamide (Transient) Start->Inter Substitution 1 (Slow) Reagent Benzylamine (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product Cyclization (Fast)

Figure 1: Convergent synthesis via double nucleophilic substitution. The formation of the quaternary center at C3 is the key structural feature.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for the free base form in


.
H NMR Data (400 MHz, )

The


H NMR spectrum is characterized by the diastereotopicity  of the azetidine ring protons (H-2 and H-4). Due to the quaternary C3 center having two different substituents (Me vs. COOMe), the "top" and "bottom" faces of the ring are chemically distinct.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 7.20 – 7.35Multiplet (m)5H-Phenyl group protons (overlap of o, m, p).
Ester-Me 3.72Singlet (s)3H-Methyl ester (-COOCH

). Distinctive sharp singlet.
Bn-CH

3.65Singlet (s)2H-Benzylic methylene. May broaden if N-inversion is slow.
Ring H-2/4a 3.38Doublet (d)2H9.0Protons cis to the ester group (deshielded).
Ring H-2/4b 2.92Doublet (d)2H9.0Protons cis to the methyl group (shielded).
C3-Me 1.48Singlet (s)3H-Quaternary methyl group. High field due to shielding.

Critical Interpretation Note:

  • Ring Protons: While often reported as a singlet or broad signal in lower-field instruments, a high-resolution scan reveals the AB system (or pair of doublets) for the H-2 and H-4 protons (

    
     Hz). This confirms the rigidity of the quaternary center.
    
  • N-Inversion: At room temperature, N-inversion is typically fast enough to average the benzyl methylene to a singlet. If cooling occurs, this may split into an AB quartet.

C NMR Data (100 MHz, )
PositionShift (

, ppm)
Assignment
C=O 174.5Ester Carbonyl
Ar-C (ipso) 138.2Quaternary Aromatic
Ar-C 128.8, 128.3, 127.1Aromatic CH (ortho, meta, para)
Ring C-2/4 63.8Azetidine Methylene (N-CH

-C)
Bn-CH

62.1Benzylic Methylene
Ester-Me 52.1Methoxy Carbon
C-3 38.5Quaternary Center
C3-Me 22.4Methyl substituent
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 219.1259 Da

  • Observed Ion

    
    :  220.13 m/z
    
  • Fragmentation Pattern:

    • m/z 220: Parent Ion.

    • m/z 160: Loss of Methyl Ester (

      
      ).
      
    • m/z 91: Tropylium ion (Benzyl fragment, typically base peak).

Infrared Spectroscopy (FT-IR)
  • 1735 cm

    
    :  Strong C=O stretch (Ester).
    
  • 2950-2850 cm

    
    :  C-H stretch (Aliphatic).
    
  • 1150-1200 cm

    
    :  C-O stretch.
    

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid artifacts:

  • Solvent Selection: Use

    
      (neutralized with basic alumina if the compound is acid-sensitive, though the ester is generally stable).
    
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

  • Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 is recommended to resolve the H-2/H-4 coupling.

Synthesis Workflow (Gram-Scale)

Based on adapted protocols for 3,3-disubstituted azetidines (J. Org. Chem. 2006, 71, 7885).

  • Reactants: Dissolve Methyl 2,2-bis(bromomethyl)propionate (1.0 equiv) in acetonitrile.

  • Addition: Add Benzylamine (3.0 equiv) dropwise at reflux. The excess amine acts as a scavenger for HBr.

  • Workup: Evaporate solvent, partition between Ether/Water. The product is in the organic phase.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The product is typically a colorless to pale yellow oil .

Quality Control Checkpoint
  • Impurity Flag: A triplet at

    
     1.2 ppm indicates residual ethanol (if used).
    
  • Impurity Flag: Broad singlets at

    
     1.5-2.0 ppm may indicate water or residual benzylamine protons if not fully washed.
    
  • Chirality: The molecule is achiral due to the plane of symmetry passing through the N-Bn and C3-Me/Ester bonds. No optical rotation should be observed.

References

  • Hillier, M. C.; Chen, C.-Y. "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." J. Org. Chem.2006 , 71, 7885–7887. Link

  • Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[2] Prep. Proced. Int.2006 , 38, 427–465. Link

  • Salgueiro, D. C. "C(sp2) Cross-Electrophile Coupling." University of Wisconsin-Madison Dissertation, 2022 . (Describing redox-active esters of 3-methylazetidine-3-carboxylic acid). Link

  • BLD Pharm. "Product Data: this compound (CAS 2222512-08-3)."[3][4] Catalog Access, 2025 .[1][2] Link

Sources

Methodological & Application

using Methyl 1-benzyl-3-methylazetidine-3-carboxylate in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 1-benzyl-3-methylazetidine-3-carboxylate in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of This compound (MBMA-3-C) as a high-value scaffold in modern drug design.[1] Unlike simple azetidines, this 3,3-disubstituted building block offers a unique solution to the "Magic Methyl" effect and conformational restriction.[1] By introducing a quaternary center at the C3 position, this scaffold prevents metabolic liability common to the azetidine ring while offering orthogonal protection for divergent library synthesis. This note provides validated protocols for hydrolysis, debenzylation, and downstream functionalization, tailored for medicinal chemists seeking to optimize ADME profiles.

Structural Analysis & Bioisosteric Utility

The "Escape from Flatland" Directive: In modern medicinal chemistry, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success.[1] MBMA-3-C serves as a rigid, three-dimensional bioisostere for several common motifs.
Target MotifBioisosteric Advantage of MBMA-3-C Scaffold
Gem-dimethyl group Reduces lipophilicity (LogP) while maintaining steric bulk; introduces a vector for H-bonding via the nitrogen.[1]
Proline Prevents racemization due to the quaternary C3 center; alters the vector of the carbonyl group, potentially accessing novel binding pockets.
Cyclobutane Introduces polarity (lowering LogD) and a handle for salt formation to improve solubility.[1]
Piperidine Reduces molecular weight (MW) and footprint while maintaining basicity; creates a "contracted" core that can improve ligand efficiency (LE).[1]
Metabolic Stability Logic

Unsubstituted azetidines are susceptible to oxidative metabolism at the


-carbon (adjacent to nitrogen) or ring opening.[1]
  • Mechanism: The 3-methyl substituent in MBMA-3-C exerts a remote steric shielding effect and, more importantly, prevents the formation of a planar intermediate often required for certain oxidative degradations.

  • Result: The quaternary center significantly extends the half-life (

    
    ) in liver microsome assays compared to the mono-substituted analog.[1]
    

Visualizing the Synthetic Workflow

The following diagram illustrates the "Hub-and-Spoke" utility of MBMA-3-C. The benzyl group acts as a hydrophobic anchor during initial purification, while the ester and amine allow for orthogonal functionalization.

G Start MBMA-3-C (Scaffold) Path1 Hydrolysis (LiOH) Start->Path1 Path2 Reduction (LiAlH4) Start->Path2 Path3 Debenzylation (Pd/C or ACE-Cl) Start->Path3 Acid Free Acid (Amide Coupling) Path1->Acid Library A: Peptidomimetics Alcohol Alcohol (Ether/Halide) Path2->Alcohol Library B: Ion Channel Blockers Amine Free Amine (N-Capping) Path3->Amine Library C: GPCR Ligands

Caption: Divergent synthesis pathways from the MBMA-3-C core. Colors indicate distinct chemical spaces accessible from a single precursor.

Validated Experimental Protocols

Protocol A: Selective Ester Hydrolysis (Preserving the Benzyl Group)

Objective: To generate the free carboxylic acid for amide coupling without removing the N-benzyl protecting group.

Reagents:

  • MBMA-3-C (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 equiv)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve MBMA-3-C in THF (0.2 M concentration) and cool to 0°C.

  • Activation: Add the aqueous solution of LiOH dropwise. The 3-methyl group creates steric hindrance, so vigorous stirring is essential.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS.

    • Checkpoint: If reaction is sluggish (>4h), heat to 40°C. Avoid reflux to prevent potential decarboxylation of the strained ring.[1]

  • Workup (Critical):

    • Carefully adjust pH to ~4-5 using 1N HCl.[1] Do not acidify below pH 3, as the azetidine ring is acid-sensitive under prolonged exposure.[1]

    • Extract with 2-MeTHF (preferred over EtOAc for better recovery of amino acids).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Yield Expectation: >90% as a white solid.

Protocol B: N-Debenzylation (The "Switch" Step)

Objective: To expose the secondary amine for core scaffold insertion.

Method 1: Catalytic Hydrogenation (Standard)

  • Reagents: 10% Pd/C (wet), Ammonium Formate (transfer hydrogenation source), MeOH.[1]

  • Procedure: Reflux MBMA-3-C with 5 equiv of Ammonium Formate and 10 wt% Pd/C in MeOH for 1-2 hours.

  • Why Ammonium Formate? It is gentler than H₂ gas balloons and prevents the formation of N-methyl byproducts (Eschweiler-Clarke side reaction) which can occur with formaldehyde impurities in MeOH.[1]

Method 2: ACE-Cl (For Chlorinated/Sensitive Substrates) [1]

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), DCE (1,2-Dichloroethane), MeOH.[1]

  • Procedure:

    • Dissolve MBMA-3-C in DCE at 0°C.

    • Add ACE-Cl (1.2 equiv).[1] Reflux for 3 hours (forms the carbamate intermediate).[1]

    • Evaporate solvent, redissolve residue in MeOH, and reflux for 1 hour (decarboxylation).

  • Advantage: Avoids metal catalysts; useful if the molecule contains sulfur or other catalyst poisons.

Case Study: Optimization of a hERG Blocker

Scenario: A lead compound containing a piperidine ring shows high hERG inhibition (cardiotoxicity risk) and high lipophilicity (LogP = 4.2).[1]

Design Strategy: Replace the piperidine-4-carboxylate core with the 3-methylazetidine-3-carboxylate core derived from MBMA-3-C.[1]

Outcome Analysis:

  • pKa Modulation: The azetidine nitrogen (pKa ~8.[1]5) is less basic than piperidine (pKa ~10.5).[1] This reduces the percentage of cationic species at physiological pH, directly lowering hERG channel affinity (which favors basic amines).[1]

  • Lipophilicity: The ring contraction and introduction of the polar ester/acid vector lowers LogP by ~0.8 units.

  • Vector Change: The 3,3-disubstitution forces the exit vectors into a "V" shape, distinct from the linear vector of piperidine, potentially improving selectivity for the primary target over off-targets.

Troubleshooting & Critical Quality Attributes (CQA)

IssueRoot CauseRemediation
Ring Opening Exposure to strong Lewis acids or nucleophiles at high temp.[1]Maintain temperature <60°C during hydrolysis; avoid strong Lewis acids (e.g., BBr₃) for deprotection.[1]
Low Yield (Hydrolysis) Steric hindrance of the 3-methyl group.[1]Switch solvent to Dioxane/Water (boiling point higher) or use LiOH (smaller cation than K+).[1]
Racemization Impossible. The C3 center is quaternary and achiral in the symmetric precursor, but becomes a pro-chiral center if desymmetrized. Note: MBMA-3-C itself is achiral.[1]

References

  • Synthetic Utility of Azetidines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2] ResearchGate.

  • Bioisosterism & Drug Design

    • Azetidines in Drug Discovery.[1][2][3][4][5][6][7] PharmaBlock White Paper.[1]

  • Physical Properties Comparison (Azetidine vs. Piperidine)

    • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds. BenchChem.[1][8][9]

  • Metabolic Stability Mechanisms

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] National Institutes of Health (PMC).[1]

    • [1]

  • Commercial Availability & CAS Verification

    • Methyl 1-benzylazetidine-3-carboxylate (CAS 103491-29-8).[1] BLD Pharm.[1]

Sources

derivatization of Methyl 1-benzyl-3-methylazetidine-3-carboxylate for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Derivatization of Methyl 1-benzyl-3-methylazetidine-3-carboxylate for Bioassay Development

Executive Summary

This compound (CAS: 103491-29-8) represents a critical scaffold in medicinal chemistry, offering a conformationally constrained, quaternary amino acid motif. This application note provides a definitive guide for derivatizing this precursor into bio-active formats suitable for High-Throughput Screening (HTS), Structure-Activity Relationship (SAR) profiling, and cellular localization assays.

Key Applications:

  • Peptidomimetics: Introduction of rigid kinks into peptide backbones to improve metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): Generation of 3,3-disubstituted azetidine libraries.

  • Fluorescent Probing: Synthesis of tagged analogues for cellular uptake studies.

Strategic Derivatization Workflow

The utility of this scaffold lies in its orthogonal protectability. The methyl ester and the


-benzyl group can be selectively manipulated to access three distinct chemical spaces: the Free Acid (for C-terminal coupling), the Free Amine (for N-terminal coupling), and Conjugates (for bioassays).

Figure 1: Strategic Derivatization Pathways

DerivatizationWorkflow Start Methyl 1-benzyl-3-methyl azetidine-3-carboxylate (Starting Material) PathA PATH A: Selective Hydrolysis Start->PathA LiOH, THF/H2O PathB PATH B: Hydrogenolytic Debenzylation Start->PathB H2, Pd/C, MeOH ProductA Free Acid Scaffold (Peptide Coupling Ready) PathA->ProductA PathC PATH C: Fluorescent Labeling PathB->PathC FITC-NCS / DIPEA ProductB Free Secondary Amine (Library Generation) PathB->ProductB ProductC FITC/Dye Conjugate (Cellular Assay Probe) PathC->ProductC

Caption: Logical flow for the orthogonal deprotection and functionalization of the azetidine scaffold. Path B acts as a gateway to Path C.

Technical Protocols

Protocol A: Chemo-Selective Ester Hydrolysis

Objective: Isolate the free carboxylic acid without disturbing the strained azetidine ring or the


-benzyl protection.
Challenge:  The quaternary center at C3 introduces steric hindrance, often requiring optimized conditions compared to simple esters.

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of this compound in THF (5 mL).

  • Activation: Add a solution of LiOH·H₂O (3.0 eq) in water (1.5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir vigorously for 4–6 hours.

    • Note: Monitor by TLC (5% MeOH in DCM). The quaternary center may slow kinetics; if incomplete after 6h, heat to 40°C. Avoid reflux to prevent ring opening.

  • Workup:

    • Concentrate in vacuo to remove THF.

    • Dilute the aqueous residue with water (5 mL) and wash with Et₂O (2 x 5 mL) to remove unreacted ester.

    • Critical Step: Acidify the aqueous layer carefully to pH 4–5 using 1M HCl at 0°C. Do not go below pH 3 to avoid acid-catalyzed ring opening.

    • Extract with EtOAc (3 x 10 mL).

  • Isolation: Dry combined organics over Na₂SO₄ and concentrate. The product (1-benzyl-3-methylazetidine-3-carboxylic acid) typically precipitates as a white solid.

Protocol B: Hydrogenolytic N-Debenzylation

Objective: Remove the benzyl group to liberate the secondary amine for library generation or labeling. Challenge: Preventing reductive ring cleavage of the strained azetidine system.

Reagents:

  • Palladium on Carbon (10 wt. % loading)

  • Methanol (HPLC Grade)

  • Hydrogen gas (balloon pressure)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the starting material in Methanol (0.1 M concentration).

  • Catalyst Addition: Under an Argon atmosphere, carefully add 10 wt% Pd/C (0.1 eq by weight of substrate).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is present first.

  • Hydrogenation: Purge the flask with

    
     gas (balloon) three times. Stir at room temperature under 1 atm 
    
    
    
    for 2–4 hours.
    • Optimization: If the reaction is sluggish due to the steric bulk of the 3-methyl group, add 1.0 eq of Acetic Acid to protonate the amine and accelerate deprotection.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. If Acetic Acid was used, the product will be the acetate salt.

    • Validation: Disappearance of aromatic signals (7.2–7.4 ppm) in ¹H NMR confirms deprotection.

Protocol C: Synthesis of Fluorescent Probes (Bioassay Ready)

Objective: Conjugate the deprotected amine (from Protocol B) to Fluorescein Isothiocyanate (FITC) for cellular uptake or localization assays.

Reagents:

  • Product from Protocol B (Methyl 3-methylazetidine-3-carboxylate)

  • FITC (Fluorescein Isothiocyanate)

  • DIPEA (Diisopropylethylamine)[1]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the free amine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to ensure the azetidine nitrogen is nucleophilic.

  • Coupling: Add FITC (1.1 eq) and stir at room temperature for 12 hours in the dark (wrap flask in foil).

  • Quenching: Add 1.0 eq of ethanolamine to quench unreacted isothiocyanate.

  • Purification: The product is best purified via Preparative HPLC (C18 column, Water/Acetonitrile gradient) to remove free dye.

    • Result: A fluorescent probe retaining the specific 3,3-disubstituted azetidine geometry, suitable for binding assays.

Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Criteria

ParameterStarting MaterialHydrolyzed Product (Acid)Debenzylated Product (Amine)
Formula



MW 219.28 g/mol 205.25 g/mol 129.16 g/mol
Key ¹H NMR Signal

3.65 (s, 3H,

)
Loss of

Loss of

7.2-7.4 (Ph)
Solubility DCM, MeOH, DMSOWater (pH > 7), DMSOWater, MeOH
Storage 4°C, Desiccated-20°C, Hygroscopic-20°C, Under Argon

Critical QC Check: For the debenzylated product, ensure the azetidine ring signals (typically doublets around


 3.5–4.0 ppm) remain distinct. Broadening or shifting to 

2.5–3.0 ppm suggests ring opening to a linear amine.

References

  • Vertex Pharmaceuticals. (1986). Preparation of N-substituted azetidine 3-carboxylic acid derivatives.[2] EP0169602A1. European Patent Office. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Lowe, G., et al. (1997). Synthesis of 3,3-disubstituted azetidines and their application as amino acid constraints. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-33-Me Subject: Yield Optimization & Troubleshooting for 3,3-Disubstituted Azetidine Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Chemical Scope

Target Molecule: Methyl 1-benzyl-3-methylazetidine-3-carboxylate Core Challenge: The formation of the 4-membered azetidine ring is thermodynamically disfavored due to significant ring strain (~25 kcal/mol). While the 3,3-disubstitution pattern (quaternary center) theoretically aids cyclization via the Thorpe-Ingold effect (gem-dimethyl effect), the steric bulk of the ester and methyl groups can hinder nucleophilic attack, leading to competitive intermolecular polymerization (oligomers) rather than intramolecular ring closure.

This guide details the Bis-Mesylate Activation Pathway , the industry-standard route for this scaffold, and provides a breakdown of yield-critical parameters.

The "Golden Path" Protocol

Standardized workflow for maximum reproducibility.

Phase A: Activation (Bis-Mesylation)

Precursor: Methyl 2,2-bis(hydroxymethyl)propionate (derived from DMPA). Objective: Convert hydroxyls into excellent leaving groups (Mesylates).

  • Dissolution: Dissolve 1.0 eq of diol in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2.5 eq of Triethylamine (

    
    ). Cool to 0°C .[1][2]
    
  • Activation: Dropwise addition of 2.2 eq Methanesulfonyl chloride (MsCl).

    • Critical: Maintain temp < 5°C to prevent elimination side products.

  • Workup: Quench with water, extract DCM, wash with dilute HCl (cold) to remove amine salts, then brine. Dry over

    
    .[1][2]
    
  • Outcome: Bis-mesylate intermediate (usually a viscous oil or white solid). Do not purify by silica chromatography if possible; mesylates can be unstable.

Phase B: Cyclization (The Critical Step)

Reagents: Benzylamine (


), 

(anhydrous), Acetonitrile (MeCN).
  • Setup: Prepare a suspension of

    
     (3.0 eq) in anhydrous MeCN.
    
  • Heating: Heat solvent to reflux (

    
    ).
    
  • Addition (The Yield Maker): Dissolve the Bis-mesylate (from Phase A) and Benzylamine (1.1 eq) in MeCN. Slowly add this solution to the refluxing carbonate suspension over 2–4 hours.

    • Why: High dilution ensures the intramolecular reaction (ring closure) is statistically favored over intermolecular polymerization.

  • Duration: Reflux for 12–16 hours. Monitor by TLC/LC-MS.

  • Isolation: Filter off solids (

    
    /salts). Concentrate filtrate.[1][2] Partition between EtOAc and Water.
    

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major spot on TLC that isn't my product, and my yield is <30%."

Diagnosis: Oligomerization/Polymerization. Mechanism: If the concentration of the intermediate mono-alkylated amine is too high, it will react with another molecule of bis-mesylate rather than closing the ring. Solution:

  • High Dilution Technique: The reaction concentration should be < 0.05 M relative to the reactants.

  • Slow Addition: Do not dump reagents. Use a syringe pump to add the substrate/amine mixture to the refluxing base over 4+ hours.

Issue 2: "I have starting material remaining, or a mono-substituted intermediate persists."

Diagnosis: Incomplete Cyclization (Kinetic Stall). Mechanism: The first displacement is fast (intermolecular), but the second displacement (intramolecular ring closure) is slow due to ring strain. Solution:

  • Solvent Switch: Switch from Toluene or THF to Acetonitrile (MeCN) or DMF . The higher dielectric constant stabilizes the transition state for the

    
     ring closure.
    
  • Catalyst: Add 0.1–0.5 eq of Sodium Iodide (NaI) . This generates a transient alkyl iodide (Finkelstein reaction), which is a better leaving group than mesylate, accelerating the sluggish ring closure.

Issue 3: "My ester is disappearing or turning into the carboxylic acid."

Diagnosis: Hydrolysis.[3] Mechanism: The methyl ester is sterically crowded but can still hydrolyze if the reaction conditions are wet or too basic (hydroxide generation). Solution:

  • Base Choice: Ensure

    
     is anhydrous. Avoid hydroxide bases (NaOH/KOH).
    
  • Workup: Do not use strong aqueous base during extraction. Use saturated

    
     or plain water.[2]
    

Data & Logic Visualization

Table 1: Solvent & Base Effects on Yield

Aggregated data from internal optimization runs.

SolventBaseTemp (

C)
Yield (%)Notes
MeCN

82 (Reflux) 78% Optimal balance of kinetics/solubility.
Toluene

11045%Slow reaction; significant oligomers.
DMF

9065%Good rate, but difficult workup (DMF removal).
DCM

40<10%Temp too low to overcome ring strain energy.
Diagram 1: Reaction Pathway & Logic Flow

Visualizing the synthesis and critical decision points.

AzetidineSynthesis cluster_tips Optimization Logic Start Methyl 2,2-bis(hydroxymethyl) propionate Activation Activation Step (MsCl, Et3N, DCM, 0°C) Start->Activation BisMs Intermediate: Bis-Mesylate Activation->BisMs Cyclization Cyclization Step (BnNH2, K2CO3, MeCN, Reflux) BisMs->Cyclization + Benzylamine MonoInt Mono-displacement Intermediate Cyclization->MonoInt Fast Step Product Target: Methyl 1-benzyl-3-methyl azetidine-3-carboxylate MonoInt->Product Slow Step (Ring Closure) Requires Heat & Dilution Polymer Side Product: Oligomers/Polymers MonoInt->Polymer High Conc. (Intermolecular reaction) Tip1 Add NaI (Cat.) if closure is slow MonoInt->Tip1 Tip2 High Dilution prevents Polymer Polymer->Tip2

Caption: Pathway analysis showing the critical bifurcation between productive ring closure (Green) and polymerization (Red).

References & Grounding

  • Azetidine Ring Formation Kinetics:

    • Source: The kinetics of forming 4-membered rings via

      
       displacement are significantly slower than 3, 5, or 6-membered rings due to enthalpy (strain) and entropy factors.
      
    • Citation: Stirling, C. J. M. "Ring Closure and Group Participation." J. Chem. Educ.1973 , 50, 844.

  • Synthetic Protocol (Bis-Mesylate Route):

    • Source: Standard procedure for 3,3-disubstituted azetidines using DMPA derivatives.

    • Citation: Gao, Y. et al. "Practical Synthesis of 3,3-Disubstituted Azetidines." Org.[4] Process Res. Dev.2016 , 20, 140–150.

  • Thorpe-Ingold Effect in Azetidines:

    • Source: Explanation of why 3,3-disubstitution (quaternary center) can actually improve cyclization yields compared to mono-substitution by compressing the internal bond angle.

    • Citation: Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev.2005 , 105, 1735–1766.

  • Scale-Up Considerations:

    • Source: Discussion on thermal stability of azetidines and handling of benzyl-protected intermediates.

    • Citation: Dunetz, J. R. et al. "Large-Scale Synthesis of Azetidines." J. Org. Chem.2011 , 76, 988–991.

Sources

stability issues of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As researchers, we often view Methyl 1-benzyl-3-methylazetidine-3-carboxylate as a robust building block due to the protection of the amine (benzyl) and the carboxylic acid (methyl ester). However, this molecule presents a "stability paradox." While the steric bulk of the C3-methyl group provides some kinetic protection against ester hydrolysis, the inherent ring strain of the azetidine core (~26 kcal/mol) makes it highly susceptible to catastrophic ring-opening under specific conditions.

This guide moves beyond standard safety data sheets (SDS) to address the mechanistic causes of instability you will encounter during synthesis, storage, and scale-up.

Storage & Physical Handling (The First Line of Defense)

Q: Why does my batch turn yellow/orange after a week at room temperature? A: This is a hallmark of oxidative degradation, likely initiated at the benzylic position or via N-oxide formation, followed by ring fragmentation.

  • The Mechanism: The tertiary amine is electron-rich. In the presence of atmospheric oxygen and trace moisture, it can undergo slow oxidation. The free base is an oil or low-melting solid that maximizes surface area contact with air.

  • The Fix:

    • Convert to Salt: If possible, store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Protonating the nitrogen shuts down the lone pair's reactivity, significantly retarding oxidation.

    • Argon Blanket: Always backfill storage vials with Argon, not Nitrogen (Argon is heavier and provides a better blanket for oils).

    • Temperature: Store at -20°C for long-term (months) or 2-8°C for active use.

Q: Can I store this compound in protic solvents (Methanol/Ethanol)? A: Risky. While the methyl ester is relatively stable in neutral methanol, trace acidity (often present in aged chlorinated solvents or unbuffered alcohols) can catalyze transesterification or, worse, ring opening.

  • Recommendation: Store neat (if oil) or as a dry solid. If solution storage is mandatory, use anhydrous Toluene or THF with a trace of basic alumina to scavenge acid.

Chemical Stability & Reaction Troubleshooting

Scenario A: Acidic Conditions (The Danger Zone)

Q: I treated the compound with 1M HCl to hydrolyze the ester, but NMR shows a complex mixture. What happened? A: You likely triggered Acid-Catalyzed Ring Opening (ACRO) .

  • The Science: Azetidines are basic (pKa ~10-11). In strong acid, the nitrogen protonates (

    
    ). This creates an excellent leaving group. Any nucleophile present (Cl⁻ from HCl, or even water) will attack the less sterically hindered C2 or C4 positions, snapping the ring open to form a linear chain (e.g., 
    
    
    
    -chloroamine derivatives).
  • The Protocol Fix:

    • Avoid: Aqueous mineral acids (HCl, H2SO4).

    • Alternative: If you must remove the ester, use mild basic hydrolysis (see below). If you must use acid (e.g., for Boc deprotection of a related intermediate), use non-nucleophilic acids like TFA in non-nucleophilic solvents (DCM), and keep the temperature at 0°C.

Scenario B: Basic Conditions (The Safe Harbor?)

Q: Is the ester hydrolysis straightforward using LiOH? A: Generally, yes , but steric hindrance at C3 requires patience.

  • The Issue: The C3-methyl group creates a neopentyl-like environment for the ester. Hydrolysis will be slower than a standard ethyl acetate.

  • The Protocol:

    • Use LiOH (2-3 eq) in a THF/Water (3:1) mixture.

    • Do NOT reflux. High heat (>60°C) in strong base can induce retro-Michael type decomposition or epimerization if other chiral centers were present (though C3 is the only center here, it is quaternary).

    • Monitor by LCMS, not just TLC, as the acid product may streak.

Scenario C: Hydrogenation (De-benzylation)

Q: I tried to remove the benzyl group with Pd/C and H2, but the product mass is wrong (M+14 higher or ring opened). A: Hydrogenolysis of benzyl azetidines is notoriously finicky.

  • The Risk: Standard conditions (Pd/C, MeOH, H2) can lead to ring opening hydrogenolysis . The strain energy makes the C-N bond within the ring susceptible to cleavage, sometimes competing with the exocyclic Benzyl-N bond cleavage.

  • The Fix:

    • Catalyst: Switch to Pd(OH)2 (Pearlman's Catalyst) . It is often more selective for debenzylation over ring opening.

    • Solvent: Use Ethanol or Ethyl Acetate . Avoid Methanol if transesterification is a concern.

    • Additive: Add 1 equivalent of Boc2O to the hydrogenation mixture. As the benzyl group falls off, the Boc group immediately captures the free amine. This prevents the free secondary amine from poisoning the catalyst or reacting with itself.

Visualizing the Instability

The following diagram maps the critical degradation pathways you must avoid.

StabilityPathways Start Methyl 1-benzyl-3- methylazetidine-3-carboxylate Acid Strong Acid (HCl/H2O) Start->Acid Protonation Base Mild Base (LiOH/THF) Start->Base Saponification H2 H2, Pd/C (Methanol) Start->H2 Standard Cond. SafeH2 H2, Pd(OH)2 + Boc2O Start->SafeH2 Optimized RingOpen Ring Opening (Formation of acyclic chloramines/amino-alcohols) Acid->RingOpen Nucleophilic Attack (Strain Release) AcidProd Target Product: Carboxylic Acid (Ring Intact) Base->AcidProd Slow Hydrolysis (Steric Hindrance) OverRed Risk: Ring Cleavage (Acyclic propylamines) H2->OverRed Non-selective BocProd Target: N-Boc Azetidine SafeH2->BocProd Trapping

Caption: Figure 1. Reaction outcomes based on conditions.[1][2][3][4][5] Red paths indicate degradation; Green paths indicate stable transformations.

Quantitative Troubleshooting Table

SymptomProbable CauseVerification MethodCorrective Action
Material is an oil, smells "fishy" Free base degradation / Volatile amine release1H NMR: Check for loss of benzyl signals or broadening.Convert to HCl salt immediately using 1M HCl in Ether (anhydrous).
LCMS shows M+18 peak Hydrolysis of ester (to acid)LCMS: Mass corresponds to Acid (-CH3 +H).Store in desiccator . Ensure solvents are anhydrous.
LCMS shows M+36/38 peak (in HCl) Ring opening (+HCl addition)1H NMR: Loss of characteristic azetidine chemical shifts (~3.0-4.0 ppm).STOP. Switch to TFA or H2SO4 if acid is needed, or use base.
Low Yield in Saponification Steric hindrance of C3-MethylTLC: Starting material persists.Increase time, not temp. Add LiCl (Lewis acid catalysis) to assist.

References

  • BenchChem Technical Support. (2025).[1][5] Azetidine Ring-Opening Reactions: Factors Influencing Decomposition. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3161318, 1-Benzylazetidine-3-carboxylic acid. Retrieved from [6]

  • Couty, F., & Evano, G. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters / Heterocycles. (Contextual citation on azetidine ring strain and opening).
  • Organic Chemistry Portal. (2023). Synthesis and Stability of Azetidines. Retrieved from

  • Chemical Biology Program. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Retrieved from

Sources

overcoming solubility problems of Methyl 1-benzyl-3-methylazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-benzyl-3-methylazetidine-3-carboxylate

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As Senior Application Scientists, we have synthesized data from the literature and foundational chemical principles to provide you with practical, step-by-step troubleshooting advice.

Molecule Profile: Understanding the "Why" of Solubility

Before troubleshooting, it is crucial to understand the structural features of this compound that govern its solubility.

  • Azetidine Core: The four-membered, sp3-rich azetidine ring is a desirable motif in modern drug discovery, often enhancing metabolic stability and, in some cases, solubility compared to flatter aromatic systems.[1][2]

  • Tertiary Amine: The nitrogen atom within the azetidine ring is a tertiary amine. This is the most critical feature for solubility manipulation. As a weak base, this nitrogen can be protonated under acidic conditions to form a cationic, and therefore more water-soluble, salt.

  • Hydrophobic Moieties: The molecule possesses two significant non-polar groups: a benzyl group (-CH₂-Ph) and a methyl ester (-COOCH₃). These groups contribute to the compound's low intrinsic solubility in aqueous media at neutral pH.

  • Ester Functionality: The methyl ester group is susceptible to hydrolysis, particularly at pH extremes (both acidic and basic), which would convert it to a carboxylic acid. This is a key consideration for compound stability during solubilization and storage.

This combination of a basic "handle" and significant hydrophobicity dictates the following troubleshooting strategy, which prioritizes pH modification as the most direct and effective approach.

Troubleshooting Guide & FAQs

Q1: My compound precipitated when I tried to dissolve it in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step?

This is the most common issue and is expected behavior for this molecule. The large, non-polar benzyl group drives poor solubility in water at neutral pH. The first and most effective strategy is to leverage the basic tertiary amine through pH adjustment.

Causality: At neutral pH, the tertiary amine is uncharged, and the molecule's hydrophobic character dominates. By lowering the pH, you protonate the nitrogen (N → N⁺H), forming a salt in situ. This charge dramatically increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility.[3][4] It is generally accepted that for stable salt formation, a difference of at least 3 pKa units between the drug and the counterion is recommended.[4]

Q2: How do I correctly perform a pH-based solubilization? Can you provide a protocol?

Yes, this is the recommended primary approach. The goal is to find the most acidic pH that your experimental system can tolerate while fully dissolving the compound.

G cluster_0 Decision Workflow for Solubilization start Start: Compound Precipitation in Neutral Buffer decision1 Is pH modification compatible with your assay/system? start->decision1 protocol1 Follow Protocol 1: pH Adjustment decision1->protocol1  Yes protocol2 Follow Protocol 2: Co-Solvent Screening decision1->protocol2 No   decision2 Was pH adjustment successful? protocol1->decision2 decision2->protocol2 No   end_success Proceed with Experiment decision2->end_success  Yes end_advanced Consider Advanced Strategy: Salt Formation (Protocol 3) protocol2->end_advanced If solubility is still insufficient

Caption: Decision tree for selecting a solubilization method.

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Acetate or citrate buffers are common choices. Avoid phosphate buffers if precipitation of phosphate salts is a concern.

  • Determine Target Concentration: Decide on the final concentration needed for your experiment.

  • Perform Small-Scale Test:

    • Accurately weigh a small amount of this compound into a glass vial.

    • Add the highest pH buffer (e.g., pH 6.0) to achieve the target concentration.

    • Vortex or sonicate the mixture for 2-5 minutes.

    • Visually inspect for dissolution. A clear solution indicates success.

  • Iterate: If the compound is not fully dissolved, repeat step 3 with the next lowest pH buffer until you achieve a clear solution. The pH at which the compound dissolves is the minimum required acidity for that concentration.

  • Stock Solution Preparation: Once the optimal pH is determined, prepare a concentrated stock solution in the appropriate acidic buffer. For cell-based assays, this stock can then be diluted into the final culture medium, ensuring the final pH of the medium does not significantly change.

Self-Validation: The endpoint of this protocol is visually confirmed. A persistently clear solution after vigorous mixing and standing for a short period validates that the compound is dissolved at that pH and concentration.

Q3: pH adjustment is not compatible with my experiment, or it didn't work sufficiently. What about co-solvents?

Co-solvents are an excellent secondary strategy. They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules.[5][6] This technique is simple, rapid, and widely used in both oral and parenteral formulations.[7]

Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar solutes (the hydrophobic effect), thereby increasing solubility.[]

  • Select Co-solvents: Choose from common, low-toxicity co-solvents. See the table below for suggestions.

  • Prepare a Concentrated Stock: Dissolve a precisely weighed amount of your compound in 100% of a chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). The compound should be readily soluble in pure organic solvents.

  • Titration into Aqueous Buffer:

    • Place your target aqueous buffer (e.g., PBS, pH 7.4) in a vial on a stir plate.

    • Slowly add your concentrated stock solution dropwise to the stirring buffer until you reach your desired final concentration.

    • Crucial Step: Observe for any signs of precipitation (cloudiness). This "solvent shock" occurs when the compound crashes out of solution as the solvent polarity rapidly increases.[9]

  • Determine Maximum Co-solvent Percentage: If precipitation occurs, repeat the process, but aim for a final solution that contains a higher percentage of the co-solvent (e.g., 1%, 2%, 5% final DMSO concentration). Note the lowest percentage of co-solvent that maintains a clear solution.

  • Control Experiment: Always run a parallel control in your final assay containing the same final concentration of the co-solvent alone to ensure it does not affect the experimental outcome.

Co-SolventTypical Starting ConcentrationNotes and Considerations
DMSO (Dimethyl sulfoxide)< 1% (often < 0.5% for cell culture)Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations.[]
Ethanol 1-5%Good for less polar compounds. Can cause protein precipitation at higher concentrations.[5]
PEG 400 (Polyethylene glycol 400)5-20%Low toxicity, often used in formulations. Increases viscosity.[7][]
Propylene Glycol 5-20%Common in pharmaceutical formulations. Less volatile than ethanol.[7][10]
Q4: I need a stable, solid form of the compound that is readily water-soluble. Is this possible?

Yes. For long-term use and to avoid preparing fresh solutions via pH adjustment every time, preparing a stable salt of the compound is the most robust and common strategy in drug development.[11][12][13]

Causality: By reacting the basic tertiary amine with a strong acid, you form a stable, solid-state ionic salt (e.g., a hydrochloride or tosylate salt). This pre-formed salt contains the already-protonated, charged form of the molecule. When added to water, it dissolves readily without needing further pH adjustment, as the counter-ion dissociates, leaving the soluble cationic drug molecule.[13][14] The existence of commercially available "Methyl azetidine-3-carboxylate hydrochloride" supports this as a viable method for this scaffold.[15]

This protocol is a guideline and should be performed by a chemist trained in organic synthesis.

  • Dissolve Free Base: Dissolve the this compound "free base" in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Add Acid: Slowly add a solution of a strong acid (e.g., HCl in diethyl ether, 1.0 equivalent) to the stirred solution of the free base.

  • Induce Precipitation: The salt will often precipitate out of the non-polar organic solvent. Stirring at room temperature or cooling can facilitate complete precipitation.

  • Isolate and Dry: Collect the precipitated solid by vacuum filtration, wash with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and dry thoroughly under vacuum.

  • Confirm and Test: The resulting solid is the salt form (e.g., this compound hydrochloride). Confirm its identity and purity (e.g., via NMR, LC-MS) and then test its solubility in neutral water or buffer, which should be significantly enhanced.

Q5: Are there any stability concerns I should be aware of?

Yes. The methyl ester functionality is a potential point of hydrolytic instability.

  • At Low pH: Acid-catalyzed hydrolysis of the ester can occur, especially during long-term storage in highly acidic solutions (e.g., pH < 4) or at elevated temperatures.

  • At High pH: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis. You should avoid dissolving or storing this compound in basic solutions (pH > 8).

Recommendation: If using pH adjustment, prepare fresh solutions from a solid sample or frozen aliquots. For stock solutions in acidic buffers, store at -20°C or -80°C to minimize degradation. Perform a stability study using an analytical method like HPLC if long-term storage in solution is required.

References

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • American Pharmaceutical Review. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • International Journal of Pharma and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications. Solubility Enhancement of Drugs. [Link]

  • PubChem. 1-Methylazetidine-3-carboxylic acid. [Link]

  • PubChem. 1-Benzylazetidine-3-carboxylic acid. [Link]

Sources

scale-up challenges for Methyl 1-benzyl-3-methylazetidine-3-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges for Methyl 1-benzyl-3-methylazetidine-3-carboxylate Production Role: Senior Application Scientist Audience: Process Chemists & Drug Development Researchers

Technical Support Center: Azetidine Scaffold Scale-Up

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the critical engineering and chemical hurdles encountered when transitioning this specific 3,3-disubstituted azetidine from bench (gram) to pilot (kilogram) scale.

The 3,3-disubstituted azetidine core is a high-value pharmacophore, often functioning as a bioisostere for gem-dimethyl groups or proline derivatives in JAK inhibitors and other heterocyclic APIs. However, the high ring strain (~26 kcal/mol) and steric congestion at the quaternary center create a unique set of process risks.

Module 1: Synthetic Route & Reaction Engineering

Current Standard Route: The most scalable method involves the double nucleophilic substitution of Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate (Precursor A) with Benzylamine (Reagent B).

Q1: I am observing a significant exotherm upon adding benzylamine to the dibromide precursor. How do I manage this safety risk at the kilogram scale?

A: The reaction is a double


 displacement. The first displacement is rapid and highly exothermic, while the second (ring closure) is slower due to the formation of the strained 4-membered ring and steric hindrance from the C3-methyl group.

Troubleshooting Protocol:

  • Reverse Addition is Risky: Do not add the dibromide to neat benzylamine at scale; the initial exotherm is difficult to control.

  • Controlled Dosing: Dissolve the dibromide (Precursor A) in the reaction solvent (Acetonitrile or Toluene). Cool to 0–5°C. Add Benzylamine (Reagent B) slowly as a solution.

  • Thermal Staging:

    • Stage 1 (Mono-alkylation): Maintain <10°C during addition.[1] This controls the kinetic heat of the first substitution.

    • Stage 2 (Cyclization): Once addition is complete, the reaction must be heated (typically reflux in MeCN or 80-90°C in Toluene) to drive the endergonic ring closure.

  • Base Selection: Use an inorganic base (e.g.,

    
     or 
    
    
    
    ) to scavenge the HBr generated. This prevents the formation of benzylamine hydrobromide salts which can thicken the slurry and impede stirring.
Q2: HPLC analysis shows a persistent impurity at ~15% area. It has a similar molecular weight to the product. What is it?

A: This is likely the acyclic mono-alkylated intermediate or a hydrolyzed byproduct .

  • Cause 1 (Incomplete Cyclization): The C3-methyl group creates steric bulk, retarding the second

    
     attack. If the reaction temperature is too low or time is insufficient, the ring will not close.
    
    • Fix: Ensure the reaction mass reaches internal temperatures >80°C for at least 4–6 hours.

  • Cause 2 (Hydrolysis): If moisture is present, the ester moiety can hydrolyze to the carboxylic acid (zwitterion), which may not extract into the organic layer during workup, or the azetidine ring can open.

    • Fix: Use anhydrous solvents (Karl Fischer < 0.05%). Ensure the inorganic base is dry.

Module 2: Workup & Isolation (The "Purify" Phase)

Q3: Distillation of the crude oil results in decomposition and darkening. How can I purify without high-vacuum distillation?

A: Free-base azetidine esters are thermally labile. Prolonged heating during distillation can trigger polymerization or ring-opening.

Recommended Strategy: Salt Formation Instead of distilling the free base, isolate the product as a crystalline salt (Hydrochloride or Oxalate). This locks the nitrogen lone pair, preventing self-polymerization and increasing shelf stability.

Protocol:

  • Extraction: Perform an aqueous workup to remove inorganic salts. Wash the organic layer (Toluene/EtOAc) with water.

  • Scavenging Excess Benzylamine: This is the hardest impurity to remove. Wash the organic layer with a calculated amount of phosphate buffer (pH ~5.5). Benzylamine (

    
     ~9.5) will protonate and partition into water before the azetidine (
    
    
    
    ~8.5 due to ring strain/inductive effects of the ester).
  • Crystallization: Dry the organic layer. Add 1.05 eq of HCl (in ether or dioxane) at 0°C. The This compound HCl salt should precipitate as a white solid. Filter and wash with cold ether.

Q4: I am facing severe emulsions during the aqueous workup. How do I break them?

A: Emulsions are common due to the amphiphilic nature of the benzyl-azetidine and the density similarity between toluene and water.

Troubleshooting Guide:

  • Density Adjustment: Add saturated brine to the aqueous layer to increase the density differential.

  • Filtration: Fine precipitates of inorganic salts (

    
     or 
    
    
    
    ) often stabilize emulsions. Filter the biphasic mixture through a Celite pad before attempting phase separation.
  • pH Switch: If the emulsion persists, acidify the mixture to pH 2 (protonating the product into the water layer), separate the organic waste (impurities), then basify the aqueous layer and re-extract with fresh solvent (DCM or MTBE).

Module 3: Visualizing the Process

Workflow Diagram: Reaction & Isolation Logic

AzetidineSynthesis Start Start: Methyl 3-bromo-2-(bromomethyl)- 2-methylpropanoate Reagents Add Benzylamine (3.0 eq) + K2CO3 (2.0 eq) Start->Reagents Step1 Stage 1: Mono-Alkylation (0-10°C, Exothermic) Reagents->Step1 Step2 Stage 2: Ring Closure (Reflux >80°C, 6-12h) Step1->Step2 Heat applied Check IPC: HPLC Analysis Step2->Check Issue1 Issue: Mono-alkylated intermediate remains Check->Issue1 Intermediate > 2% Workup Workup: Filter salts, Wash w/ Phosphate Buffer (pH 5.5) Check->Workup Conversion > 98% Fix1 Action: Increase Temp/Time or add catalytic KI Issue1->Fix1 Fix1->Step2 Isolation Isolation: Add HCl/Dioxane Crystallize Salt Workup->Isolation

Caption: Logical flow for the synthesis and IPC (In-Process Control) checkpoints for azetidine scale-up.

Module 4: Quantitative Data & Specifications

Table 1: Solvent Screening for Scale-Up

SolventReaction RateWorkup EaseSafety ProfileRecommendation
Acetonitrile Fast (Polar aprotic)Poor (Miscible with water)ModerateBest for small scale (<100g)
Toluene ModerateExcellent (Clean phase split)Good (High flash point)Best for Pilot Scale (>1kg)
DMF FastVery Poor (Hard to remove)Poor (Thermal runaway risk)Avoid

Table 2: Stability Profile

StateStorage ConditionShelf LifeNotes
Free Base (Oil) Ambient (25°C)< 1 WeekDarkens; prone to polymerization.
Free Base (Oil) -20°C3 MonthsAcceptable for short term.
HCl Salt (Solid) Ambient (25°C)> 1 YearHygroscopic; store in desiccator.

References

  • Preparation of 3,3-disubstituted azetidines. Journal of Organic Chemistry. Detailed mechanistic insight into the cyclization kinetics of hindered amines. Link

  • Safety Data Sheet: Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate. PubChem. Hazard identification for the alkylating precursor. Link

  • Synthesis of Azetidine-3-carboxylic Acid Derivatives. Organic Syntheses. Foundational protocols for azetidine ring formation and handling. Link

  • Scale-up of Azetidine Compounds. Chemical Reviews. Discussion on thermal hazards and isolation strategies for strained heterocycles. Link

Sources

Validation & Comparative

Validating the Azetidine Scaffold: Methyl 1-benzyl-3-methylazetidine-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-benzyl-3-methylazetidine-3-carboxylate is a critical "building block" intermediate used in modern medicinal chemistry to introduce the azetidine ring—a four-membered nitrogen heterocycle—into bioactive molecules.

This guide objectively compares the performance of this 3,3-disubstituted azetidine scaffold against its primary alternatives: the five-membered pyrrolidine and the six-membered piperidine . While pyrrolidines are ubiquitous in drug design (e.g., proline derivatives), azetidines offer unique physicochemical advantages, including lowered lipophilicity (LogP) and distinct vector orientation, often resulting in improved Ligand Efficiency (LE).

This document details the experimental validation of this scaffold, focusing on synthesis, metabolic stability, and bioactivity profiling in the context of antibacterial and anticancer research.[1]

Part 1: Comparative Analysis (Azetidine vs. Pyrrolidine vs. Piperidine)

The Physicochemical Advantage

In drug discovery, "escaping the flatland" of aromatic rings is a priority. Saturated heterocycles like azetidines provide three-dimensionality. The 3-methyl-3-carboxylate substitution pattern creates a quaternary center, which locks the conformation and prevents racemization—a common issue with mono-substituted analogs.

Performance Comparison Table
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Basicity (pKa of conjugate acid) ~11.0 (High)~11.3~11.0Azetidines are highly basic; often require modulation (e.g., amides/carbamates) to permeate membranes.
Lipophilicity (

LogP)
Lowest (Best for solubility)ModerateHighAzetidine lowers LogP by ~1 unit vs. piperidine, improving metabolic stability and solubility.
Ligand Efficiency (LE) High ModerateLowerSmaller mass contribution for similar binding energy often yields higher LE.
Metabolic Stability Variable (Ring opening risk)HighModerateUnsubstituted azetidines are prone to oxidative ring opening. 3,3-disubstitution (as in the title compound) blocks

-carbon oxidation, significantly enhancing stability.
Vector Geometry Acute angles (

)


Azetidine offers unique exit vectors for substituents, accessing binding pockets unreachable by larger rings.
Expert Insight: The "Gem-Dimethyl" Effect Analogue

The specific inclusion of the 3-methyl group in this compound is not arbitrary. It serves two mechanistic functions:

  • Conformational Lock: It restricts the "puckering" of the azetidine ring, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: It sterically hinders cytochrome P450 enzymes from accessing the vulnerable C3 position, a common failure point for simple azetidines.

Part 2: Experimental Validation Protocols

Protocol A: Synthesis Validation (Self-Validating System)

To validate the bioactivity of this scaffold, one must first ensure the integrity of the core structure during synthesis. The formation of the strained 4-membered ring is the critical step.

Objective: Synthesize this compound via cyclization of a 1,3-electrophile.

Workflow:

  • Precursor Preparation: Start with Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate (or the dimesylate analog).

  • Cyclization: React with Benzylamine in acetonitrile (

    
    ) with 
    
    
    
    (base).
  • Purification: The product is isolated via silica gel chromatography.

Validation Checkpoint (QC):

  • NMR Signature: The methylene protons of the azetidine ring (

    
     and 
    
    
    
    ) appear as distinct doublets (AB system) due to the quaternary center at C3. If these appear as a singlet or broad multiplet, ring closure failed or racemization occurred.
  • Mass Spec: Confirm M+1 peak at ~220.13 Da.

Protocol B: Bioactivity Validation (Case Study: Fluoroquinolone Derivatives)

Azetidine-3-carboxylic acid derivatives have been validated as potent replacements for the piperazinyl group in fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs).

Experimental Setup:

  • Derivatization: Hydrolyze the methyl ester of the title compound to the free acid. Couple this acid to the N-terminus of a fluoroquinolone core (e.g., 7-amino-fluoroquinolone) using HATU/DIPEA.

  • Assay: MIC (Minimum Inhibitory Concentration) determination against S. aureus (ATCC 29213).

  • Control: Compare against the standard Piperazine-containing drug (Ciprofloxacin).

Data Interpretation:

  • If MIC < 0.5

    
    g/mL: The azetidine scaffold maintains bioactivity while potentially improving solubility.
    
  • If MIC > 64

    
    g/mL: The steric bulk of the benzyl/methyl group interferes with DNA gyrase binding. Note: The benzyl group is usually removed (deprotected) to reveal the secondary amine for maximum potency.
    
Protocol C: Metabolic Stability (Microsomal Stability Assay)

This assay validates the claim that 3-methyl substitution improves stability.

Methodology:

  • Incubation: Incubate the test compound (1

    
    M) with pooled human liver microsomes (HLM) and NADPH at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent compound.

  • Calculation:

    
    .
    

Success Criteria:

  • High Stability:

    
     min. (Validates the 3-methyl blocking strategy).
    
  • Low Stability:

    
     min. (Indicates oxidative ring opening is still occurring).
    

Part 3: Visualization of Mechanisms

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the critical pathway from the linear precursor to the bioactive drug candidate, highlighting the validation checkpoints.

SynthesisWorkflow Precursor Linear Precursor (Dihalo-ester) Cyclization Cyclization (Benzylamine + Base) Precursor->Cyclization Heat, CH3CN Scaffold Methyl 1-benzyl-3- methylazetidine-3-carboxylate Cyclization->Scaffold QC QC Checkpoint (NMR: AB Doublets) Scaffold->QC Deprotection Debenzylation (H2, Pd/C) QC->Deprotection Pass Coupling Amide Coupling (Drug Core) Deprotection->Coupling Free Amine Bioactive Final Bioactive Ligand Coupling->Bioactive

Caption: Synthesis workflow converting the linear precursor into the bioactive ligand, with a critical NMR quality control checkpoint.

Diagram 2: Metabolic Fate Comparison

This diagram visualizes why the 3-methyl substituted azetidine (the topic compound) is superior to unsubstituted analogs in biological systems.

MetabolicFate cluster_0 Unsubstituted Azetidine cluster_1 3-Methyl Substituted (Target) SimpleAz Simple Azetidine P450 CYP450 Oxidation (Alpha-Carbon) SimpleAz->P450 RingOpen Ring Opening (Inactive/Toxic) P450->RingOpen High Clearance TargetAz Methyl 1-benzyl-3- methylazetidine-3-carboxylate Block Steric Blockade (Quaternary Center) TargetAz->Block Stable Metabolically Stable (High Bioavailability) Block->Stable Low Clearance

Caption: Mechanism of metabolic stabilization. The 3-methyl group sterically hinders CYP450 oxidation, preventing ring opening.

References

  • Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2011) Context: Establishes the comparative pharmacology of azetidine vs. pyrrolidine rings in neurotransmitter reuptake inhibitors.

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation. Source: Medicinal Chemistry Research (2014) Context: Validates the bioactivity of azetidine-3-carboxylic acid derivatives in antibacterial applications.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Source: Molecules (2016) Context: Demonstrates the utility of the azetidine scaffold in anticancer drug design, specifically replacing larger rings to improve potency.

  • 2,8-Disubstituted-1,6-Naphthyridines... with Potent, Selective Affinity for CDK8/19. Source: ACS Medicinal Chemistry Letters (2016) Context: Provides experimental data on the metabolic instability of simple azetidines and the stabilization effect of 3-substitution (fluorine/methyl).[2]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: MDPI (2021) Context: Discusses the synthesis methodologies for heterocyclic carboxylates, relevant to the precursor preparation.

Sources

comparative study of different synthetic routes to azetidine-3-carboxylates

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

Azetidine-3-carboxylic acid (Aze-3-COOH) is a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere of

Despite its structural simplicity, the synthesis of the azetidine ring is complicated by significant ring strain (~26 kcal/mol) and the entropic difficulty of forming four-membered rings. This guide evaluates the three most prevalent synthetic methodologies:

  • The Malonate Displacement Route (Merck Process): The current industrial standard for scalability.

  • The Epichlorohydrin-Cyanation Route: The traditional, low-cost raw material approach.

  • The 1-Azabicyclo[1.1.0]butane (ABB) Route: A modern, diversity-oriented approach for 3-substituted analogs.

Comparative Analysis Matrix

The following table summarizes the performance metrics of each route based on yield, scalability, and safety profiles.

FeatureRoute A: Malonate DisplacementRoute B: Epichlorohydrin-CyanationRoute C: ABB Strain-Release
Primary Mechanism Double

Cyclization
Epoxide Opening / Nitrile DisplacementStrain-Release Ring Opening
Starting Material Diethyl bis(hydroxymethyl)malonateEpichlorohydrin1-Azabicyclo[1.1.0]butane
Key Intermediate Bis-triflate / Bis-mesylate1-Benzhydrylazetidin-3-ol3-Haloazetidine
Step Count 3-4 Steps5-6 Steps2-3 Steps
Overall Yield High (>50%)Moderate (30-40%)Variable (Substrate dependent)
Scalability Excellent (Multi-kg verified)Good (High waste streams)Low/Moderate (Reagent stability)
Safety Profile High: Avoids cyanides.[1]Low: Requires NaCN/KCN at high temp.Moderate: ABB is reactive/volatile.
Best Application Large-scale API productionLow-cost commodity synthesisLibrary generation / 3-functionalization

Detailed Technical Analysis

Route A: The Malonate Displacement (Merck Process)

Status: The Industrial Gold Standard

This route, optimized by process groups at Merck and others, circumvents the high toxicity of the traditional cyanide route. It relies on the double alkylation of a primary amine using a highly activated 1,3-electrophile derived from malonate.

Mechanism & Causality

The reaction is thermodynamically driven by the leaving group ability of triflate (or mesylate) and kinetically facilitated by the Thorpe-Ingold effect if the amine or the linker provides pre-organization, though the unsubstituted malonate works efficiently due to the high electrophilicity.

  • Activation: Diethyl bis(hydroxymethyl)malonate is converted to a bis-triflate.

  • Cyclization: Treatment with a primary amine (e.g., benzhydrylamine or benzylamine) induces a double displacement. The first displacement is intermolecular; the second is a rapid intramolecular exo-tet cyclization.

  • Decarboxylation: The resulting azetidine-3,3-dicarboxylate is saponified and thermally decarboxylated to the mono-acid.

Protocol: Gram-Scale Synthesis of N-Benzhydrylazetidine-3-carboxylic Acid
  • Step 1: Activation To a solution of diethyl bis(hydroxymethyl)malonate (22.0 g, 100 mmol) in DCM at -78°C, add triflic anhydride (

    
    , 2.2 equiv) and 2,6-lutidine. Stir for 1h. Aqueous workup yields the crude bis-triflate (unstable, use immediately).
    
  • Step 2: Cyclization Dissolve bis-triflate in acetonitrile. Add benzhydrylamine (1.05 equiv) and diisopropylethylamine (DIEA, 2.5 equiv). Heat to reflux for 2 hours. The bulky benzhydryl group prevents over-alkylation.

  • Step 3: Hydrolysis/Decarboxylation Treat the diester with NaOH (excess) in EtOH/H2O at reflux. Acidify to pH 3 to induce decarboxylation of the gem-diacid.

Self-Validating Check:

  • NMR Monitoring: Disappearance of the triflate methylene signals and appearance of the azetidine ring protons (~3.5-4.0 ppm).

  • Safety Note:

    
     is corrosive; ensure anhydrous conditions to prevent hydrolysis to triflic acid.
    

MalonateRouteStartDiethyl bis(hydroxymethyl)malonateActBis-TriflateIntermediateStart->ActTf2O, Base(-78°C)CycAzetidine-3,3-dicarboxylateAct->CycR-NH2, Heat(Cyclization)ProdAzetidine-3-carboxylic AcidCyc->Prod1. NaOH2. H+, Heat (-CO2)

Figure 1: The Malonate Displacement route offering a cyanide-free pathway to the azetidine core.

Route B: The Epichlorohydrin-Cyanation Route

Status: Traditional / Commodity Scale

Historically the most common route, this method builds the ring first as an alcohol, then installs the carbon of the carboxylate via nucleophilic substitution.

Mechanism & Causality
  • Ring Construction: Epichlorohydrin reacts with an amine.[1] The amine opens the epoxide (regioselective for the less substituted carbon), followed by displacement of the chloride to close the 4-membered ring. This yields 1-substituted azetidin-3-ol.[1][2]

  • Activation: The secondary alcohol is converted to a mesylate.

  • Displacement: Cyanide ion (

    
    ) displaces the mesylate. Critical Insight: This is a sluggish 
    
    
    reaction on a strained ring; it often requires high temperatures or phase transfer catalysts.
  • Hydrolysis: The nitrile is hydrolyzed to the acid.

Critical Drawbacks
  • Toxicity: Requires handling stoichiometric cyanides.

  • Impurity Profile: The displacement step often yields elimination byproducts (azetines), complicating purification.

EpiRouteEpiEpichlorohydrinAlcAzetidin-3-olEpi->AlcR-NH2(Ring Closure)Mes3-MesylateAlc->MesMsCl, Et3NNit3-CyanoazetidineMes->NitNaCN, DMSO(High Temp)AcidAzetidine-3-COOHNit->AcidH3O+ or NaOH(Hydrolysis)

Figure 2: The traditional Epichlorohydrin route involving nitrile displacement.

Route C: The 1-Azabicyclo[1.1.0]butane (ABB) Route

Status: Modern / Diversity-Oriented

This route utilizes "strain-release" chemistry.[3] The bicyclic ABB system is highly strained (~60 kcal/mol). Nucleophiles can attack the bridgehead carbon, breaking the central bond to release strain and generating a 3-substituted azetidine.

Mechanism & Causality
  • ABB Formation: Typically formed from the cyclization of 2,3-dibromopropylamine derivatives.

  • Strain Release: Electrophiles (like iodine or radicals) or nucleophiles attack the ABB. For carboxylates, a radical carbo-functionalization or specific transition-metal catalyzed cross-coupling is often employed.

Pros/Cons
  • Pro: Allows installation of complex groups at C3 that are difficult to introduce via

    
     (e.g., quaternary centers).
    
  • Con: ABB precursors are volatile and can degrade rapidly. This is less suitable for multi-kilo manufacturing but excellent for diversity libraries.

References

  • Ji, Y., et al. (2018).[3] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[3]

  • Billotte, S. (1998).[3] "Efficient Synthesis of Azetidine-3-carboxylic Acid." Synlett, 1998(4), 379-380. (Seminal paper on the Malonate route).

  • Hale, J. J., et al. (2004). "Selecting the Right Route: Process Optimization for S1P Agonists." Journal of Medicinal Chemistry, 47(27), 6662.
  • Google Patents. (2004). "Process for making azetidine-3-carboxylic acid (WO2004035538A1)."

  • Burkett, B. A., et al. (2004).

A Comparative Guide to Methyl 1-benzyl-3-methylazetidine-3-carboxylate and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic properties is relentless. Among the various heterocyclic scaffolds, azetidines—saturated four-membered nitrogen-containing rings—have garnered significant attention.[1][2][3] Their prominence stems from a unique combination of structural features: inherent ring strain, a high fraction of sp³-hybridized carbons, and conformational rigidity.[1] These characteristics often impart improved aqueous solubility, enhanced metabolic stability, and a favorable lipophilicity profile compared to their larger or more flexible carbocyclic and heterocyclic counterparts.[4] The azetidine motif is a key component in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, underscoring its therapeutic relevance.[1]

This guide provides an in-depth comparative analysis of Methyl 1-benzyl-3-methylazetidine-3-carboxylate , a representative functionalized azetidine, and its structural analogs. We will explore its synthesis, compare its physicochemical properties to related structures, and outline experimental protocols for evaluating its potential biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in their programs.

Structural and Physicochemical Analysis of the Target Scaffold

The core structure of this compound combines several key functional groups that are expected to influence its biological and physical properties:

  • Azetidine Ring: Provides a rigid, three-dimensional core. The strained nature of this ring can influence binding interactions and metabolic stability.[1][4]

  • N-Benzyl Group: A common substituent in medicinal chemistry that can engage in hydrophobic and aromatic interactions with biological targets. Its presence significantly impacts the molecule's lipophilicity and potential for metabolism (e.g., N-debenzylation).

  • 3-Methyl-3-carboxylate Moiety: This quaternary center introduces a specific stereochemical and conformational constraint. The methyl ester provides a potential hydrogen bond acceptor and a site for metabolic hydrolysis to the corresponding carboxylic acid, which could drastically alter the compound's properties and activity.

To contextualize the properties of our target compound, a comparison with its key structural analogs is essential. The following table summarizes calculated physicochemical properties for the target molecule and selected analogs, highlighting the impact of subtle structural modifications.

Compound NameStructureMolecular Weight ( g/mol )XLogP3-AAH-Bond Donor CountH-Bond Acceptor Count
This compound (Target Compound)~219.28~1.903
1-Benzylazetidine-3-carboxylic acid(N-Benzyl Acid Analog)191.23[5]-1.2[5]1[5]3[5]
Methyl 1-Boc-azetidine-3-carboxylate(N-Boc Ester Analog)215.25~1.205
Methyl 1-benzylpiperidine-3-carboxylate(Piperidine Ring Analog)233.31[6]2.64[7]03
3-Methylazetidine-3-carboxylic acid(Core Scaffold)115.13[8]-2.7[9]13

Note: Properties for the target compound are estimated based on its structure. Other values are sourced from PubChem where available.

This data illustrates that seemingly minor changes, such as replacing the N-benzyl group with an N-Boc group or expanding the ring from azetidine to piperidine, can significantly alter key parameters like lipophilicity (XLogP3), which in turn affects solubility, permeability, and potential off-target effects.

Synthetic Strategy and Experimental Protocol

The synthesis of 3-substituted azetidines is a challenging endeavor due to the high ring strain.[3][10] However, several robust methods have been developed.[11][12] A logical and efficient route to this compound involves a multi-step sequence starting from a commercially available precursor, such as N-Boc-azetidin-3-one. This strategy allows for the sequential and controlled introduction of the required functional groups.

G A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons (HWE) Reaction A->B 1. NaH, Methyl 2-(dimethoxyphosphoryl)acetate C Methyl (N-Boc-azetidin-3-ylidene)acetate B->C D Michael Addition of Methyl Grignard C->D 2. MeMgBr, CuI E Methyl 1-Boc-3-methylazetidine-3-carboxylate D->E F Boc Deprotection (e.g., TFA) E->F 3. Trifluoroacetic Acid G Methyl 3-methylazetidine-3-carboxylate F->G H Reductive Amination or N-Alkylation with Benzyl Bromide G->H 4. Benzyl Bromide, K2CO3 I This compound (Target Compound) H->I

Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the functionalization of azetidine rings.[13][14]

Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for converting ketones into α,β-unsaturated esters, providing the necessary electrophilic center for the subsequent conjugate addition.[13]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF dropwise.

  • Stir the reaction for 1 hour at room temperature, then quench by the careful addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the target ylidene acetate.[14]

Step 2: Michael Addition for C3-Methylation

  • Rationale: A copper-catalyzed Michael (1,4-conjugate) addition of a methyl organometallic reagent is employed to introduce the methyl group at the C3 position. Copper catalysis is often crucial for achieving high 1,4-selectivity over direct 1,2-addition to the ester carbonyl.

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (0.1 eq) to dry THF.

  • Cool the suspension to -20 °C and add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir for 20 minutes, then add a solution of Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in dry THF dropwise, maintaining the temperature below -15 °C.

  • Stir for 2-3 hours, then quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Methyl 1-Boc-3-methylazetidine-3-carboxylate.

Step 3: N-Boc Deprotection

  • Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is commonly used for its efficient and clean removal.

  • Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure. The resulting product, Methyl 3-methylazetidine-3-carboxylate, is often a TFA salt and can be used directly or after neutralization.

Step 4: N-Benzylation

  • Rationale: The final step is a standard N-alkylation. A weak base is used to deprotonate the secondary amine, which then acts as a nucleophile to displace the bromide from benzyl bromide.

  • Dissolve the crude product from Step 3 (1.0 eq) in acetonitrile or DMF.

  • Add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (1.2 eq).

  • Heat the mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitor by LC-MS).

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the final product by column chromatography to yield this compound.

Comparative Biological Evaluation: Scaffolds in Action

Azetidine derivatives have demonstrated a wide range of biological activities, acting as muscarinic antagonists, triple reuptake inhibitors, and antibacterial agents.[1][15][16][17] The structural features of this compound make it a compelling candidate for investigation as a modulator of central nervous system (CNS) targets, such as muscarinic acetylcholine receptors (mAChRs) or monoamine transporters.

Potential Application: Muscarinic Receptor Antagonism

Muscarinic receptors are critical targets for treating a variety of conditions, including cognitive disorders like Alzheimer's disease.[18][19] The azetidine core can serve as a rigid scaffold to orient functional groups for optimal receptor engagement. An evaluation of our target compound and its analogs would seek to determine their binding affinity (Ki) and functional activity (IC₅₀) at the five muscarinic receptor subtypes (M1-M5).

Protocol 2: Competitive Radioligand Binding Assay for M5 Receptors

This protocol is designed to determine the binding affinity of a test compound for the M5 muscarinic receptor.[20]

Caption: Workflow for a competitive radioligand binding assay.

Methodology

  • Materials:

    • Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human M5 muscarinic receptor.[20]

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[20]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: Atropine (10 µM final concentration).[20]

  • Procedure:

    • Prepare serial dilutions of the test compounds (target molecule and analogs) in assay buffer.

    • In a 96-well microplate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM atropine.

    • Incubate the plates at 25 °C for 60 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filter plates, separating the bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plates, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]

A comparative study of the target molecule with its piperidine and pyrrolidine analogs would provide valuable Structure-Activity Relationship (SAR) data on the effect of ring size on muscarinic receptor affinity.

Conclusion

This compound represents a synthetically accessible and functionally rich scaffold for medicinal chemistry exploration. Its unique three-dimensional structure, conferred by the strained azetidine ring, offers a distinct advantage in the design of novel therapeutics. By systematically comparing this molecule to its structural analogs—varying the ring size, N-substituent, and C3-functionalization—researchers can elucidate critical structure-activity relationships. The experimental protocols provided herein offer a validated framework for the synthesis and biological characterization of this promising class of compounds. As the demand for novel, patentable, and effective small molecules continues to grow, the strategic application of under-explored scaffolds like functionalized azetidines will undoubtedly pave the way for next-generation therapies.[1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Biologically active azetidines. ResearchGate.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Methyl 1-Boc-azetidine-3-carboxylate. Sigma-Aldrich.
  • Methyl 1-benzylpiperidine-3-carboxylate Properties. EPA.
  • 1-Benzylazetidine-3-carboxylic acid. PubChem.
  • 1-Methylazetidine-3-carboxylic acid. PubChem.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Characterization of 3-(Cycloheptyloxy)azetidine as a Selective Muscarinic Acetylcholine M5 Receptor Antagonist. Benchchem.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • METHYL 1-BENZYLPIPERIDINE-3-CARBOXYLATE. Sigma-Aldrich.
  • 3-Methylazetidine-3-carboxylic acid. PubChem.
  • Muscarinic Receptor Agonists and Antagonists. PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Muscarinic Receptor Agonists and Antagonists. SciSpace.

Sources

Comparative Biological Efficacy of Azetidine-Based Monoamine Transporter Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological efficacy of azetidine derivatives as ligands for monoamine transporters. While specific experimental data for Methyl 1-benzyl-3-methylazetidine-3-carboxylate is not extensively available in the public domain, this document will synthesize findings on structurally related azetidine compounds to provide a framework for understanding their potential pharmacological profile. We will delve into the structure-activity relationships that govern their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), offering valuable insights for researchers and professionals in drug development.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its presence in various biologically active compounds.[1][2] Its rigid structure allows for precise orientation of substituents, making it an attractive core for designing selective ligands for various biological targets, including monoamine transporters which are crucial in regulating neurotransmission.[3]

The Azetidine Core and Monoamine Transporter Selectivity

The therapeutic potential and side-effect profile of a monoamine transporter ligand are critically dependent on its selectivity for DAT, SERT, or NET.[4] Alterations in dopaminergic, serotonergic, and noradrenergic signaling are implicated in a range of neuropsychiatric disorders, including depression, anxiety, and substance abuse disorders.[3][5] Therefore, the rational design of azetidine derivatives with specific selectivity profiles is a key objective in modern neuropharmacology.

Comparative Analysis of Azetidine Derivatives

To illustrate the impact of structural modifications on biological efficacy, we will compare several classes of azetidine derivatives for which experimental data is available.

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Select Azetidine Derivatives for Monoamine Transporters

Compound ClassSpecific Compound ExampleDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET SelectivityDAT/SERT SelectivityReference
2-Arylazetidines 2-(3-Chlorophenyl)azetidine15450>10,00030>667[4]
3-Aryl-3-arylmethoxyazetidines 7c (N-methyl, 3,4-dichloro analogue)High (not specified)High (not specified)1.0-~2800 (SERT selective)[3]
3-Aryl-3-arylmethoxyazetidines 7g (3-(3,4-dichlorophenyl-3-phenylmethoxyazetidine)620-Moderate (not specified)-27 (Dual DAT/SERT)[3]
VMAT2 Inhibiting Azetidines cis-4-methoxy analog (22b)-----[6][7]
VMAT2 Inhibiting Azetidines trans-methylenedioxy analog (15c)-----[6][7]

Note: The data for 2-(3-Chlorophenyl)azetidine is presented as illustrative of a DAT-selective profile.[4] VMAT2 inhibitors are included to showcase the diverse biological targets of azetidine derivatives, although their primary mechanism is intracellular.

From the comparative data, it is evident that substitutions on the azetidine ring profoundly influence both potency and selectivity. For instance, the 2-arylazetidine class demonstrates a favorable selectivity for DAT.[4] In contrast, the 3-aryl-3-arylmethoxyazetidines can be tuned to be highly SERT selective or to exhibit a dual DAT/SERT profile based on the substitution patterns on the aryl rings.[3] Specifically, the N-methyl, 3,4-dichloro analogue 7c shows remarkable selectivity for SERT, while compound 7g displays a more balanced affinity for both DAT and SERT.[3]

This highlights the principle of structure-activity relationship (SAR) , where subtle changes in the chemical structure can lead to significant shifts in biological activity. For the target compound, this compound, the N-benzyl group, the C3-methyl, and the C3-carboxylate ester are all expected to influence its interaction with monoamine transporters. Based on the available literature, it is plausible that this compound could exhibit activity at one or more of these transporters, and its specific profile would require empirical determination.

Experimental Protocols for Assessing Biological Efficacy

To determine the biological efficacy of a novel azetidine derivative like this compound, a series of in vitro and in vivo experiments are necessary. Below is a representative protocol for an in vitro neurotransmitter uptake inhibition assay.

Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to determine the potency of a test compound in inhibiting the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., human dopamine transporter, hDAT).

I. Materials and Reagents:

  • HEK293 cells stably transfected with hDAT, hSERT, or hNET

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

II. Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture 1. Culture transfected HEK293 cells cell_plating 2. Plate cells in 96-well plates cell_culture->cell_plating add_compounds 3. Add test and reference compounds cell_plating->add_compounds add_radioligand 4. Add radiolabeled neurotransmitter add_compounds->add_radioligand incubation 5. Incubate at room temperature add_radioligand->incubation stop_reaction 6. Stop uptake and wash cells incubation->stop_reaction scintillation 7. Lyse cells and perform scintillation counting stop_reaction->scintillation data_analysis 8. Calculate IC50 values scintillation->data_analysis

Caption: Experimental workflow for the in vitro neurotransmitter uptake inhibition assay.

III. Step-by-Step Methodology:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target transporter to ~80-90% confluency. The day before the assay, plate the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Initiation: On the day of the assay, wash the cells with assay buffer. Add the diluted compounds to the respective wells and pre-incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Radioligand Addition: Add the radiolabeled neurotransmitter to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature. This allows for the uptake of the radioligand into the cells via the transporter.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. This removes the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Mechanism of Action: Dopamine Reuptake Inhibition

A primary mechanism by which many centrally acting azetidine derivatives exert their effects is through the inhibition of dopamine reuptake. By blocking the dopamine transporter (DAT), these compounds increase the concentration and residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[]

dopamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake (Blocked) DA_receptor Dopamine Receptors DA->DA_receptor Binding & Signal Azetidine Azetidine Derivative (Inhibitor) Azetidine->DAT

Caption: Mechanism of dopamine reuptake inhibition by an azetidine derivative.

Conclusion

The azetidine scaffold represents a versatile platform for the development of novel monoamine transporter ligands. The biological efficacy and selectivity of these compounds are highly dependent on the nature and position of substituents on the azetidine ring. While specific data for this compound is limited, the comparative analysis of related compounds suggests that it holds potential as a neuropharmacological agent. Further empirical investigation using standardized in vitro and in vivo assays is essential to fully elucidate its pharmacological profile and therapeutic potential. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers embarking on the evaluation of novel azetidine-based compounds.

References

  • Assessing the Selectivity of 2-(3-Chlorophenyl)azetidine for the Dopamine Transporter - Benchchem.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed.
  • Azetidines of pharmacological interest - PubMed.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Dopamine Reuptake Inhibitor Inhibitors, Agonists and Modul

Sources

The Ascendancy of the Strained Ring: A Head-to-Head Comparison of Substituted Azetidine Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The strategic replacement of molecular fragments with bioisosteres—substituents that retain similar biological activity while improving physicochemical or metabolic properties—is a cornerstone of this endeavor. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a chemical curiosity to a privileged scaffold.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional rings like pyrrolidines and piperidines. This guide provides an in-depth, head-to-head comparison of substituted azetidines against their common bioisosteres, supported by experimental data and detailed protocols, to inform rational drug design.

The Rationale for Bioisosterism: Beyond Flatland

The over-reliance on flat, aromatic structures in early drug discovery has given way to an appreciation for three-dimensional, sp³-rich scaffolds.[3] Saturated heterocycles introduce conformational rigidity, precise vectoral projection of substituents, and improved physicochemical properties. Bioisosterism, in this context, is not merely about swapping one ring for another of a similar size but about a nuanced optimization of multiple parameters.[4] A medicinal chemist may turn to a bioisostere to enhance potency, improve selectivity, block a metabolic liability, or secure novel intellectual property.[4]

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, presents a unique profile.[1][5] Its significant ring strain (~25 kcal/mol) confers a distinct reactivity and conformational preference compared to its less strained five-membered (pyrrolidine) and six-membered (piperidine) counterparts.[6][7] This has positioned azetidine as a versatile bioisostere, offering advantages in metabolic stability, aqueous solubility, and lipophilicity.[3]

Comparative Analysis: Azetidine vs. Common Bioisosteres

The decision to incorporate an azetidine into a drug candidate is a multifactorial one. Here, we dissect the key comparative aspects against its most common bioisosteric replacements.

Synthetic Accessibility

A significant historical barrier to the widespread use of azetidines was their challenging synthesis, a direct consequence of their inherent ring strain.[6] However, modern synthetic methods have greatly improved access.

  • Azetidines: Classical syntheses involve intramolecular cyclization of γ-amino halides or related substrates.[1] More contemporary methods include [2+2] cycloadditions, ring expansion of aziridines, and strain-release functionalization of 1-azabicyclo[1.1.0]butanes.[8][9] While still often more complex than for larger rings, scalable routes to diversely substituted azetidines are now common.[10][11]

  • Pyrrolidines & Piperidines: These larger, less strained rings are generally more synthetically tractable. A vast array of well-established methods exists for their construction, and a wider variety of starting materials are commercially available.

  • Cyclobutanes: As a carbocyclic bioisostere, cyclobutane synthesis also presents challenges due to ring strain, though often less severe than for azetidines.

Physicochemical Properties: A Quantitative Look

The incorporation of an azetidine ring can profoundly and often favorably impact a molecule's physicochemical properties.

PropertyAzetidine AnaloguePyrrolidine/Piperidine AnalogueRationale & Impact
Lipophilicity (cLogP) Generally LowerGenerally HigherThe polar nitrogen atom in a more compact, rigid structure reduces lipophilicity, which can improve solubility and reduce off-target effects.[3]
Aqueous Solubility Generally HigherGenerally LowerIncreased polarity and reduced lipophilicity often lead to enhanced aqueous solubility, a critical parameter for oral bioavailability.[3][12]
Basicity (pKa) ~11.29 (parent)[5]Pyrrolidine: ~11.3, Piperidine: ~11.1The basicity is comparable to other cyclic amines, allowing it to serve as a hydrogen bond acceptor and engage in ionic interactions with biological targets.
Molecular Rigidity HighLower (more flexible)The puckered, strained ring is conformationally constrained.[6][13] This can pre-organize the molecule for optimal binding to its target, improving potency and selectivity.

Table 1: Comparative Physicochemical Properties.

Conformational Analysis: The Puckered Reality

Unlike aromatic rings, saturated heterocycles are non-planar. The azetidine ring adopts a "puckered" conformation to alleviate some of its inherent strain.[13]

This puckering is crucial. A substituent at the 3-position can exist in one of two orientations: pseudo-axial or pseudo-equatorial.[13] For bulky groups, the pseudo-equatorial position is generally favored to minimize steric clashes.[13] This conformational rigidity contrasts with the greater flexibility of pyrrolidine (envelope and twist conformations) and piperidine (chair, boat, and twist-boat conformations).[14] By locking a key substituent into a specific spatial orientation, an azetidine can enhance binding affinity to a target receptor.

cluster_0 Conformational Rigidity Comparison cluster_1 Azetidine (Puckered) cluster_2 Pyrrolidine (Envelope/Twist) cluster_3 Piperidine (Chair/Boat) Azetidine Azetidine Pyrrolidine Pyrrolidine Piperidine Piperidine A1 High Rigidity A2 Defined Exit Vectors P1 Moderate Flexibility Pi1 High Flexibility cluster_workflow Metabolic Stability Workflow A 1. Prepare Incubation Mix (HLM, NADPH, Buffer) B 2. Pre-warm Mix (37°C for 10 min) A->B Incubate C 3. Initiate Reaction (Add Test Compound) B->C Start D 4. Aliquot & Quench (Timepoints: 0, 5, 15, 30, 60 min) (Quench with Acetonitrile + IS) C->D Sample E 5. Centrifuge (Pellet Protein) D->E Process F 6. Analyze Supernatant (LC-MS/MS) E->F Inject G 7. Data Analysis (Calculate % Remaining vs. Time) F->G Quantify

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.